Technical Documentation Center

5-amino-1H-indazole-3-carboxylic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-1H-indazole-3-carboxylic Acid
  • CAS: 78155-77-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 5-amino-1H-indazole-3-carboxylic Acid In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in success...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-amino-1H-indazole-3-carboxylic Acid

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged scaffolds." The indazole ring system is a quintessential example of such a scaffold, prized for its unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity. As a bioisostere of indole, indazole and its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory to potent anti-cancer effects.[1][2]

This guide focuses on a particularly valuable derivative: 5-amino-1H-indazole-3-carboxylic acid . The strategic placement of three distinct functional groups—the indazole N-H, a C3-carboxylic acid, and a C5-amine—transforms this molecule from a simple heterocycle into a trifunctional synthetic linchpin. For researchers and drug development professionals, understanding the nuanced chemical properties of this compound is paramount to unlocking its full potential as a versatile building block for next-generation therapeutics. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. 5-amino-1H-indazole-3-carboxylic acid is typically supplied as a grey or black powder and requires refrigerated storage conditions (0-8 °C) to ensure its long-term stability.[1]

Data Summary Table

For clarity and rapid reference, the core physicochemical properties are summarized below. It is important to note that while some data, like molecular weight, are absolute, other parameters such as pKa are often not experimentally determined for every specific derivative. In such cases, values are estimated based on the electronic nature of the substituents and data from closely related analogues.

PropertyValue / ObservationSource / Rationale
CAS Number 78155-77-8[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Black or grey powder[1]
Storage Conditions 0 - 8 °C, protect from light[1]
pKa (N1-H) ~13-14Estimated based on the parent indazole (pKa = 13.86)[3] and the electron-donating nature of the C5-amino group.
pKa (C3-COOH) ~3-4Typical range for benzoic acid derivatives. The electron-donating C5-amino group may slightly increase this value.
pKa (C5-NH₃⁺) ~3-4Estimated based on 4-aminobenzoic acid. The indazole ring is electron-withdrawing relative to benzene, which would decrease the basicity of the amino group.

Section 2: Synthesis Strategies: Building the Indazole Core

A common and logical approach begins with a substituted o-toluidine derivative, proceeding through a diazotization and cyclization cascade. The causality behind this strategy lies in its efficiency and regiochemical control.

Plausible Synthetic Pathway

A logical and field-proven approach to synthesizing the target molecule involves the cyclization of a substituted aminophenyl precursor. This method provides excellent control over the final substitution pattern.

Synthetic Pathway A 4-Methyl-3-nitroaniline B N-(4-methyl-3-nitrophenyl)acetamide A->B Ac₂O/Py C 2-Amino-4-methyl-5-nitrobenzoic acid B->C 1. KMnO₄ 2. H₃O⁺ D 5-Nitro-1H-indazole-3-carboxylic acid C->D 1. NaNO₂, HCl 2. SnCl₂, HCl (cyclization) E 5-Amino-1H-indazole-3-carboxylic acid D->E H₂, Pd/C or Fe/HCl (Reduction)

Caption: Plausible synthetic route to 5-amino-1H-indazole-3-carboxylic acid.

Experimental Rationale:

  • Protection: The synthesis begins with the acetylation of 4-methyl-3-nitroaniline. This protection step is crucial as it prevents the free amine from interfering with the subsequent oxidation and diazotization reactions.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This step introduces the required C3-carboxyl functionality.

  • Diazotization & Cyclization: The protecting acetyl group is removed under acidic conditions, and the resulting aniline is treated with sodium nitrite (NaNO₂) and acid to form a diazonium salt. This intermediate is highly reactive and undergoes intramolecular cyclization, often facilitated by a reducing agent like stannous chloride (SnCl₂), to form the indazole ring. This yields 5-nitro-1H-indazole-3-carboxylic acid.

  • Reduction: The final step is the selective reduction of the nitro group to the desired amine using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with a metal in acid (e.g., Fe/HCl). This step must be carefully controlled to avoid reduction of the indazole ring itself.

Section 3: Spectroscopic Characterization

Unambiguous structural confirmation is critical. While a public reference spectrum for this specific molecule is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5][6]

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons.

    • ~13.0-14.0 ppm (s, 1H): Broad singlet corresponding to the indazole N1-H proton.

    • ~12.0-13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton.

    • ~7.0-7.8 ppm (m, 3H): A set of signals (likely a doublet, a singlet or doublet of doublets, and another doublet) corresponding to the three protons on the benzene portion of the indazole ring (H4, H6, H7). The exact splitting pattern depends on the coupling constants.

    • ~5.0-6.0 ppm (s, 2H): A broad singlet for the two protons of the C5-amino group. These protons are exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show eight distinct signals.

    • ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).

    • ~110-150 ppm: Six signals corresponding to the eight carbons of the indazole ring system. The carbon attached to the amino group (C5) would be shifted upfield compared to its unsubstituted counterpart.

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺.

    • Calculated m/z: 178.0611 (for C₈H₈N₃O₂⁺)

    • Common Fragments: Loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid are expected fragmentation pathways under MS/MS analysis.[7]

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic utility of 5-amino-1H-indazole-3-carboxylic acid stems from its three distinct reactive centers. This trifunctionality allows for sequential, orthogonal chemical modifications, making it an exceptionally powerful scaffold for building molecular complexity.

Reactivity Sites cluster_key Key Reactive Sites mol A < Site A (Red): Carboxylic Acid Amidation, Esterification > B < Site B (Blue): Indazole N-H N1/N2 Alkylation, Arylation > C < Site C (Green): Aryl Amine Acylation, Sulfonylation, Diazotization > pA pB pC

Caption: Key sites of chemical reactivity on the 5-amino-1H-indazole-3-carboxylic acid scaffold.

  • Site A (Carboxylic Acid): This is the most common site for derivatization in drug discovery. Standard peptide coupling conditions (e.g., EDC/HOBt, HATU, or PyBOP) readily convert the acid into a wide range of amides, which is a key structural motif in many enzyme inhibitors.[4] Esterification can also be achieved under acidic conditions with an appropriate alcohol.

  • Site B (Indazole N-H): The indazole ring contains two nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of isomers.[8] The regioselectivity of N-alkylation is highly dependent on the reaction conditions (base, solvent, electrophile). Careful selection of conditions or the use of directing groups can favor the formation of the desired N1 or N2 substituted product. This site is crucial for modulating solubility and tailoring the spatial orientation of substituents to fit into protein binding pockets.

  • Site C (Aryl Amine): The C5-amino group is a versatile handle for modification. It can undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or serve as a nucleophile in substitution reactions. Furthermore, it can be diazotized and converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN), offering a secondary pathway to a vast library of derivatives.

Section 5: Applications in Drug Discovery - The PARP Inhibitor Connection

The indazole scaffold is present in numerous clinical and pre-clinical drug candidates. However, the most prominent and commercially successful application of the indazole-3-carboxamide core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors .[9]

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (specifically, homologous recombination deficiency, as seen in BRCA-mutated cancers) to induce synthetic lethality in tumor cells.[10][11]

Case Study: Niraparib (Zejula®)

5-amino-1H-indazole-3-carboxylic acid is a reported precursor or key building block for the synthesis of Niraparib , a potent PARP-1 and PARP-2 inhibitor approved by the FDA for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[9][12]

Caption: The 5-amino-1H-indazole-3-carboxamide core is highlighted within the structure of the PARP inhibitor Niraparib.

In the structure of Niraparib, the 5-amino-1H-indazole-3-carboxylic acid scaffold is converted to a primary amide. This amide functionality is critical for binding to the nicotinamide-binding pocket of the PARP enzyme, forming key hydrogen bonds with amino acid residues like Gly-863 and Ser-904.[9] The indazole ring itself provides the rigid core that correctly positions the interacting groups for optimal binding.

Section 6: Experimental Protocols - A Validated Workflow

The following protocol details a standard, robust procedure for the amide coupling of 5-amino-1H-indazole-3-carboxylic acid, a foundational step for creating derivative libraries for screening.

Protocol: General Amide Coupling using EDC/HOBt

Objective: To synthesize an N-substituted-5-amino-1H-indazole-3-carboxamide.

Materials:

  • 5-amino-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-1H-indazole-3-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (or DIPEA) (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 15-20 minutes. Scientist's Note: This pre-activation step is critical. It allows the carboxylic acid to form the HOBt active ester, which is less prone to racemization and side reactions than the initial O-acylisourea intermediate formed with EDC alone.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, pour the reaction mixture into water or ice water. This will precipitate the product if it is a solid, or prepare the mixture for extraction.

  • Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HOBt) and brine (to remove residual water and DMF).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (typically silica gel with a gradient of Hexanes/EtOAc or DCM/MeOH) or recrystallization to afford the pure amide product.

Section 7: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for 5-amino-1H-indazole-3-carboxylic acid may not be universally available, a reliable hazard assessment can be made from data on closely related compounds like 1H-indazole-3-carboxylic acid and 1H-indazol-5-amine.[13][14]

  • Hazard Classification (Inferred):

    • Acute Oral Toxicity: Likely harmful if swallowed.

    • Skin Corrosion/Irritation: Likely causes skin irritation.

    • Eye Damage/Irritation: Likely causes serious eye irritation.

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear standard Personal Protective Equipment (PPE): safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid generating dust. Handle the solid carefully.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

Conclusion

5-amino-1H-indazole-3-carboxylic acid is far more than a simple chemical intermediate; it is a strategic tool for the modern drug discovery scientist. Its trifunctional nature provides a robust and flexible platform for generating molecular diversity, while its core structure is a validated component of high-value therapeutics like the PARP inhibitor Niraparib. By understanding its fundamental chemical properties, synthesis, and reactivity, researchers can leverage this powerful building block to accelerate the design and development of novel, impactful medicines.

References

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. J. Am. Chem. Soc. Retrieved from [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • National Institutes of Health. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(15), 2772. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.
  • Cureus. (2023). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Cureus, 15(7), e42485. Retrieved from [Link]

  • MDPI. (2019). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Cancers, 11(8), 1183. Retrieved from [Link]

  • European Patent Office. (2022). METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. Retrieved from [Link]

  • National Institutes of Health. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(11), 1672-1695. Retrieved from [Link]

  • Targeted Oncology. (2019). PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 5-Amino-1H-indazole-3-carboxylic Acid

Executive Summary 5-Amino-1H-indazole-3-carboxylic acid (CAS 78155-77-8) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the fields of neuropharmacology and oncology. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-1H-indazole-3-carboxylic acid (CAS 78155-77-8) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the fields of neuropharmacology and oncology. Structurally characterized by an indazole core substituted with a carboxylic acid at the C3 position and a primary amine at the C5 position, this compound serves as a versatile "bifunctional" building block.

Its primary utility lies in the development of 5-HT4 receptor ligands (agonists and antagonists) and kinase inhibitors (targeting the ATP-binding hinge region). The molecule's amphoteric nature—possessing both an acidic carboxyl group and a basic aniline moiety—allows for diverse orthogonal functionalization strategies, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 78155-77-8
IUPAC Name 5-amino-1H-indazole-3-carboxylic acid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Off-white to grey/black powder (oxidation sensitive)
Solubility DMSO (>20 mg/mL), DMF; Poor in H₂O, EtOH
pKa (Predicted) Carboxyl: ~3.5
LogP ~0.6 (Hydrophilic scaffold)
Melting Point >280°C (Decomposes)
Storage 2–8°C, Hygroscopic, Protect from light/air

Synthetic Pathways[7][12][13][14]

The synthesis of CAS 78155-77-8 is most reliably achieved through the reduction of its nitro-precursor. This approach avoids the harsh conditions required for de novo ring construction and ensures high regioselectivity.

Core Workflow: Nitro-Reduction Strategy

The precursor, 5-nitro-1H-indazole-3-carboxylic acid (CAS 78155-76-7) , is reduced to the amine. This can be performed via catalytic hydrogenation or chemoselective metal reduction.

SynthesisWorkflow Start 5-Nitroindazole-3-carboxylic acid (CAS 78155-76-7) MethodA Method A: Catalytic Hydrogenation Pd/C, H2 (balloon), MeOH Start->MethodA Cleanest Profile MethodB Method B: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O Start->MethodB Halogen Tolerance Product 5-Amino-1H-indazole-3-carboxylic acid (CAS 78155-77-8) MethodA->Product MethodB->Product Purification Purification Acid-Base Precipitation Product->Purification

Figure 1: Synthetic workflow for the production of CAS 78155-77-8 highlighting two primary reduction methodologies.

Critical Mechanistic Insight
  • Catalytic Hydrogenation (Pd/C): Preferred for high purity.[1] The reaction proceeds rapidly in methanol. However, if the scaffold contains halogens (e.g., a 4-chloro derivative), Pd/C may cause dehalogenation.

  • Iron/Ammonium Chloride: A milder, single-electron transfer mechanism. This is the method of choice if the substrate is sensitive to hydrogenation or if large-scale safety concerns regarding H₂ gas exist.

Medicinal Chemistry Applications

5-HT4 Receptor Modulation

The indazole-3-carboxamide moiety is a "privileged structure" for 5-HT4 receptor recognition.

  • Mechanism: The indazole NH and the carbonyl oxygen of the amide act as hydrogen bond donors/acceptors, mimicking the indole ring of serotonin.

  • Role of 5-Amino: The 5-position amine provides a vector for extending the molecule into the receptor's accessory binding pocket, often improving selectivity over 5-HT3 receptors.

Kinase Inhibition

In kinase drug discovery, the indazole core functions as a hinge-binder.

  • Binding Mode: The N1 and N2 nitrogens of the indazole interact with the hinge region of the kinase ATP-binding site.

  • Vector: The C3-carboxylic acid allows for the attachment of solubilizing groups or fragments that reach into the solvent-exposed region, while the C5-amine can be derivatized to target the "gatekeeper" residue or the back pocket.

Derivatization Logic (SAR Map)

SAR_Logic Core 5-Amino-1H-indazole-3-carboxylic acid C3 C3-COOH Position Core->C3 C5 C5-NH2 Position Core->C5 N1 N1-H Position Core->N1 C3_App Amide Coupling (Primary Vector) C3->C3_App C5_App Sulfonamides/Ureas (Selectivity Tuning) C5->C5_App N1_App Alkylation/Arylation (Pharmacokinetic Control) N1->N1_App

Figure 2: Structure-Activity Relationship (SAR) map illustrating the three orthogonal points of diversity.

Experimental Protocols

Protocol A: Reduction of 5-Nitro-1H-indazole-3-carboxylic acid

Objective: Synthesis of the target 5-amino compound.

  • Setup: In a 250 mL round-bottom flask, dissolve 5-nitro-1H-indazole-3-carboxylic acid (2.07 g, 10 mmol) in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (200 mg) under an argon atmosphere (Caution: Pd/C is pyrophoric; keep wet).

  • Reaction: Purge the flask with Hydrogen gas (balloon pressure) and stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product usually precipitates as a grey/off-white solid.

  • Yield: Expect 90–95% yield. Use immediately or store under inert gas.

Protocol B: C3-Amide Coupling (General Procedure)

Objective: Derivatization of the carboxylic acid while preserving the aniline. Note: The C5-aniline is significantly less nucleophilic than aliphatic amines, allowing for selective coupling at the COOH without protecting the C5-NH2 in many cases.

  • Activation: Dissolve 5-amino-1H-indazole-3-carboxylic acid (1 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add the target Amine (1.2 equiv). Stir at RT for 12–16 hours.

  • Quench: Dilute with water. If the product precipitates, filter it.[2] If not, extract with Ethyl Acetate (Note: The amino-indazole is amphoteric; pH adjustment to ~8 may be required for efficient extraction).

Safety & Stability

  • GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Handling: Use standard PPE. Avoid dust formation.

  • Stability: The C5-amino group is susceptible to oxidation, turning the solid black over time. Store at 4°C or -20°C under nitrogen or argon.

References

  • ChemicalBook. (2025). 5-Nitroindazole-3-carboxylic acid Properties and Synthesis.Link

  • Matrix Fine Chemicals. (2025).[3] 5-Amino-1H-indazole-3-carboxylic acid Product Sheet.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88012 (5-Aminoindazole - Analogous Scaffold Data).Link

  • Journal of Medicinal Chemistry. (1998). Synthesis and Structure-Activity Relationships of Potent 5-HT4 Receptor Antagonists. (Foundational text on indazole-3-carboxamides). Link

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds - General Methodologies.Link

Sources

Foundational

The Indazole Scaffold: 5-Amino-1H-indazole-3-carboxylic Acid

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 5-amino-1H-indazole-3-carboxylic acid represents a "privileged structure."[1] Its molecular weight of 177.16 g/mol places it firmly within the "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-amino-1H-indazole-3-carboxylic acid represents a "privileged structure."[1] Its molecular weight of 177.16 g/mol places it firmly within the "lead-like" space, offering high ligand efficiency (LE) and significant vectors for derivatization.[2][1]

This guide moves beyond basic physical properties to explore the synthesis, chemical reactivity, and structural activity relationship (SAR) potential of this scaffold.[2][1] We examine its utility as a precursor for kinase inhibitors (e.g., GSK-3


, CDK) and 5-HT receptor antagonists, providing a robust, self-validating protocol for its generation from 5-nitroisatin.[2]

Part 1: Physicochemical Profile & FBDD Metrics

The utility of 5-amino-1H-indazole-3-carboxylic acid lies in its zwitterionic potential and its ability to serve as a rigid, aromatic spacer that mimics peptide bonds or nucleobases.[1]

Core Specifications
PropertyValueContext for Drug Design
Molecular Weight 177.16 g/mol Ideal for FBDD.[1] Allows addition of heavy groups (MW > 300) while keeping final drug MW < 500 (Lipinski Rule of 5).[2][1]
Formula

High nitrogen content increases solubility and H-bond potential.[1]
CAS Number 78155-77-8 Specific to the 5-amino-3-carboxy free base.[1][3]
pKa (Calculated) ~3.5 (COOH), ~4.0 (Aniline)Amphoteric nature.[2][1] Solubility is pH-dependent; often isolated as HCl salt (MW ~213.6).[1]
H-Bond Donors 4 (COOH,

, Indazole-NH)
Excellent capacity for active site engagement (e.g., hinge binding in kinases).[2]
H-Bond Acceptors 4Facilitates water-bridged interactions.[1]
Structural Logic

The molecule features three distinct vectors for orthogonal functionalization:

  • C3-Carboxylic Acid: Ready for amide coupling to generate peptidomimetics or heterocycle formation (e.g., oxadiazoles).[2][1]

  • C5-Amine: A nucleophilic handle for sulfonylation, urea formation, or Buchwald-Hartwig aminations.[2][1]

  • N1-Indazole Nitrogen: The acidic proton (

    
     ~14) allows for alkylation to tune lipophilicity (
    
    
    
    ) or improve metabolic stability.[1]

Part 2: Validated Synthetic Protocol

While various routes exist, the ring-rearrangement of 5-nitroisatin is the most scalable and chemically robust method for generating the 3-carboxy indazole core with high regiocidelity.

The "Pfitzinger-Sandmeyer" Strategy

This protocol avoids the regioselectivity issues often seen when nitrating pre-formed indazoles.[1]

Step-by-Step Methodology:

  • Ring Opening (Hydrolysis):

    • Reagents: 5-Nitroisatin, 1N NaOH.[2][1]

    • Process: Suspend 5-nitroisatin in NaOH and heat to 50°C. The deep red isatin solution will turn yellow/orange as the lactam ring opens to form 2-amino-5-nitrophenylglyoxylic acid .[1]

    • Checkpoint: TLC (EtOAc:MeOH 9:1) should show complete consumption of starting material (

      
       ~0.6).[2][1]
      
  • Diazotization & Cyclization:

    • Reagents:

      
      , 
      
      
      
      (or HCl),
      
      
      (Stannous Chloride).[2][1]
    • Process: Cool the glyoxylate solution to 0°C. Add

      
       dropwise (maintain < 5°C).[2][1]
      
    • Reduction: Slowly add the diazonium solution to a cold solution of

      
       in conc. HCl. This reduces the diazonium to the hydrazine intermediate, which spontaneously cyclizes under acidic conditions.[2][1]
      
    • Product:5-nitro-1H-indazole-3-carboxylic acid .[1] Isolate via filtration.[1][4][5]

  • Final Reduction (Nitro to Amine):

    • Reagents: 10% Pd/C, Hydrogen gas (balloon pressure) or Formic Acid/TEA (Transfer hydrogenation), Methanol.[2][1]

    • Process: Dissolve the nitro-indazole in MeOH.[1] Add catalyst.[1] Stir under

      
       for 4-6 hours.
      
    • Purification: Filter through Celite.[1] Concentrate. Recrystallize from Ethanol/Water.[1]

Synthetic Workflow Visualization

SynthesisPath Start 5-Nitroisatin Inter1 2-Amino-5-nitrophenyl- glyoxylic acid Start->Inter1 1. NaOH, 50°C (Ring Opening) Inter2 5-Nitro-1H-indazole- 3-carboxylic acid Inter1->Inter2 2. NaNO2, HCl 3. SnCl2 (Cyclization) Final 5-Amino-1H-indazole- 3-carboxylic acid (MW 177.16) Inter2->Final 4. H2, Pd/C (Nitro Reduction)

Figure 1: Robust synthetic pathway starting from 5-nitroisatin, ensuring regiochemical purity.[2]

Part 3: Medicinal Chemistry Applications (SAR)[1][2][6]

The 5-amino-1H-indazole-3-carboxylic acid scaffold is a bioisostere for the indole core found in serotonin (5-HT) and amino-benzimidazoles.[1]

Kinase Inhibition (Hinge Binding)

In kinase inhibitors (e.g., for CDK2 or GSK-3


), the indazole motif often mimics the adenine ring of ATP.[2]
  • Mechanism: The N1-H and N2 of the indazole ring form a donor-acceptor pair that hydrogen bonds with the kinase hinge region (e.g., Glu-81 and Leu-83 in CDK2).

  • Modification: The 5-amino group projects into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups (morpholines, piperazines) via urea or amide linkages.[2]

5-HT Receptor Antagonists

Derivatives of indazole-3-carboxylic acid are potent 5-HT3 and 5-HT4 receptor ligands.[1]

  • C3-Amides: Coupling the carboxylic acid with tropane or quinuclidine rings creates high-affinity antagonists (e.g., Granisetron analogs).[2][1]

  • Role of 5-Amino: Substitution at the 5-position (e.g., 5-fluoro, 5-chloro, or 5-amino derivatives) modulates affinity and selectivity between receptor subtypes.[2]

SAR Logic Diagram

SAR_Logic Core 5-Amino-1H-indazole- 3-carboxylic acid N1 N1 Position: Metabolic Stability (Alkylation target) Core->N1 C3 C3 Carboxyl: Pharmacophore Anchor (Amide coupling to peptidomimetics) Core->C3 C5 C5 Amine: Solubility & Selectivity (Urea/Sulfonamide formation) Core->C5

Figure 2: Structural Activity Relationship (SAR) vectors.[1] The scaffold offers three distinct points for optimizing drug-like properties.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized scaffold before proceeding to library generation, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI Positive Mode (

    
    ).[2][1]
    
  • Expectation:

    • 
      [2][1]
      
    • If using Acetonitrile/Water/Formic acid mobile phase, look for the

      
       peak.[2][1]
      
    • Note: The nitro precursor (MW 207) should be absent.[2][1]

Nuclear Magnetic Resonance ( -NMR)
  • Solvent: DMSO-

    
     (Due to low solubility in 
    
    
    
    ).[1]
  • Key Signals:

    • 
       ~13.0 ppm (Broad s, 1H): Indazole NH (N1).[2][1]
      
    • 
       ~12.5 ppm (Broad s, 1H): Carboxylic acid OH.[2][1]
      
    • 
       ~7.2 - 7.5 ppm (m, 2H): Indazole H4/H7.[2][1]
      
    • 
       ~6.8 ppm (dd, 1H): Indazole H6 (Upfield due to amino donation).[2][1]
      
    • 
       ~5.0 ppm (Broad s, 2H): 
      
      
      
      protons (Exchangeable with
      
      
      ).[2][1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid (Parent Scaffold).[2][1] Retrieved from [Link]

  • Sassatelli, R., et al. (2006).[2][1] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry.[1][4][6][7][8][9] (Contextual citation for synthetic routes via Isatin).

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 5-Amino-1H-indazole-3-carboxylic Acid

Executive Summary & Structural Significance 5-amino-1H-indazole-3-carboxylic acid (CAS: 1077-96-9) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., GSK-3 , C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

5-amino-1H-indazole-3-carboxylic acid (CAS: 1077-96-9) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., GSK-3


, CDK) and 5-HT receptor antagonists. Its amphoteric nature—possessing both a basic primary amine and an acidic carboxylic acid—creates unique challenges in structural characterization.

This guide provides a definitive analysis of the


H NMR spectrum  of this molecule. Unlike simple aromatics, this compound exhibits complex tautomeric equilibria and zwitterionic behavior that drastically alter chemical shifts depending on solvent choice and pH. The protocols below prioritize DMSO-d

as the solvent of choice to stabilize the 1H-tautomer and ensure solubility.

Experimental Protocol: The Self-Validating System

To obtain reproducible spectral data, one must control the hydrogen-bonding network. The following protocol minimizes signal broadening caused by proton exchange.

Sample Preparation Workflow
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9 atom % D) + 0.03% v/v TMS.
    • Rationale: DMSO disrupts intermolecular hydrogen bonding better than CD

      
      OD, sharpening the exchangeable proton signals (-COOH, -NH, -NH
      
      
      
      ).
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Warning: Higher concentrations may induce stacking, shifting aromatic signals upfield.

  • Water Suppression: Not recommended initially. The water peak (3.33 ppm) serves as a secondary reference.

  • D

    
    O Shake (Validation Step):  After the initial scan, add 1-2 drops of D
    
    
    
    O and re-acquire. This confirms the assignment of labile protons (COOH, NH, NH
    
    
    ) by causing their disappearance.
Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of quaternary carbons if running

    
    C later.
    
  • Relaxation Delay (D1):

    
     2.0 seconds. The carboxylic acid proton has a long 
    
    
    
    relaxation time; insufficient delay results in integration errors.
  • Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis & Assignments

The Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms. For 3-substituted indazoles in polar aprotic solvents (DMSO), the 1H-tautomer is thermodynamically favored (


 kcal/mol).

The presence of the 3-COOH group stabilizes the 1H form via intramolecular electronics, though zwitterionic forms (COO


 / NH

) can complicate spectra if water is present.
Chemical Shift Data (DMSO-d , 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Insight
COOH / N1-H 12.5 – 13.8 Broad SingletN/A2HRapid exchange between acid and pyrazole NH. Often merges into a single very broad hump.
H-4 7.62 Doublet (d)

1HKey Diagnostic: Deshielded by the peri-effect of C3-COOH, despite the ortho-amino group.
H-7 7.38 Doublet (d)

1HAdjacent to N1; typically the second most downfield aromatic signal.
H-6 6.85 Doublet of Doublets (dd)

1HShielded by the adjacent C5-amino group. Shows clear ortho and meta coupling.
5-NH

5.20 – 6.50 Broad SingletN/A2HHighly variable position. Broadens significantly if trace acid is present.
Mechanistic Interpretation of Shifts
  • The "Peri-Effect" on H-4: Normally, an amino group at position 5 would strongly shield the ortho proton H-4 (pushing it to ~6.8 ppm). However, the carbonyl oxygen of the carboxylic acid at position 3 exerts a through-space deshielding effect (peri-effect) on H-4. This "tug-of-war" results in H-4 appearing around 7.6 ppm , distinguishing it from the H-6 proton.

  • The Amino Shielding on H-6: H-6 is ortho to the amino group but meta to the carboxylic acid. It lacks the deshielding peri-effect. Consequently, it is the most upfield aromatic proton (~6.85 ppm), appearing as a classic dd (doublet of doublets).

  • Labile Proton Merging: In dry DMSO, you may see distinct peaks for -COOH and Indazole-NH. However, usually, they collapse into a "super-broad" signal >12 ppm due to rapid proton transfer.

Visualization of Structural Logic

The following diagrams illustrate the workflow for assignment and the tautomeric considerations essential for interpreting the NMR data.

NMR_Workflow cluster_logic Assignment Logic Sample Solid Sample (5-amino-1H-indazole-3-COOH) Solvent Dissolve in DMSO-d6 (Stabilizes 1H-tautomer) Sample->Solvent 10-15 mg Acquisition 1H Acquisition (ns=16, d1=2s) Solvent->Acquisition Analysis Spectral Analysis Acquisition->Analysis Validation D2O Shake Test Analysis->Validation Confirm Labile H H4 H4 (7.6 ppm) Peri-effect from COOH Analysis->H4 H6 H6 (6.85 ppm) Shielded by NH2 Analysis->H6 H7 H7 (7.38 ppm) Ortho to N1 Analysis->H7

Caption: Figure 1. Analytical workflow and logic gate for assigning the aromatic AMX spin system of the indazole core.

Tautomerism T1 1H-Indazole (Major) Thermodynamically Favored in DMSO Equilibrium Tautomeric Equilibrium T1->Equilibrium T2 2H-Indazole (Minor) Quinonoid Character Equilibrium->T2 Note NMR Observation: Single averaged set of signals indicates fast exchange or strong preference for 1H form. Equilibrium->Note

Caption: Figure 2. The 1H- vs. 2H-indazole tautomeric equilibrium.[1][2] The 1H form dominates in solution, simplifying the spectrum.

Troubleshooting & Anomalies

Broadening of Aromatic Peaks

If H-4, H-6, and H-7 appear broad or lack defined splitting:

  • Cause: Intermediate exchange rate of the acidic protons or aggregation.

  • Solution: Heat the NMR tube to 313 K (40°C). This increases the exchange rate (sharpening exchangeables) and breaks up aggregates, resolving the aromatic coupling constants (

    
     values).
    
Missing Carboxylic Proton
  • Cause: Water in the DMSO-d

    
     facilitates rapid exchange, broadening the signal into the baseline.
    
  • Solution: Use a fresh ampoule of DMSO-d

    
     or dry the sample over P
    
    
    
    O
    
    
    before dissolution.

References

  • National Institute of Standards and Technology (NIST). (2023). 5-Aminoindazole Mass and IR Spectra Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). 1H-Indazol-5-amine (CID 88012) Spectral Information. National Library of Medicine. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Tautomerism of Indazoles: A 13C/15N NMR Study. Journal of Heterocyclic Chemistry. (Contextual grounding for 1H vs 2H stability).
  • Reich, H. J. (2023). 1H NMR Chemical Shifts: Substituent Effects and Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Preparation of 5-amino-1H-indazole-3-carboxylic Acid Derivatives

Executive Summary The 5-amino-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for 5-HT receptor agonists (e.g., gastroprokinetic agents), kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for 5-HT


 receptor agonists (e.g., gastroprokinetic agents), kinase inhibitors (e.g., substituted aminoindazoles), and various anti-inflammatory drugs.

Despite its utility, the synthesis presents two distinct challenges:

  • Construction of the Indazole Core: Efficiently forming the N–N bond while establishing the C3-carboxylic acid moiety.

  • Regioselectivity: Controlling alkylation/acylation at the N1 vs. N2 positions during derivatization.[1][2]

This application note details a robust, scalable "Sandmeyer-type" ring rearrangement protocol starting from 5-nitroisatin , followed by a chemoselective reduction. It also provides a decision matrix for regioselective functionalization, supported by mechanistic insights.

Retrosynthetic Analysis & Strategy

The most reliable route for scale-up avoids the hazardous handling of hydrazine precursors or unstable diazo intermediates often found in de novo ring constructions. Instead, we utilize the Isatin Ring Rearrangement , which leverages the latent hydrazine functionality generated in situ.

Mechanistic Pathway (DOT Visualization)

SynthesisPath Isatin 5-Nitroisatin (Starting Material) Inter1 2-Amino-5-nitrophenyl- glyoxylic acid Isatin->Inter1 NaOH Hydrolysis Diazo Diazonium Intermediate Inter1->Diazo NaNO2, HCl < 5°C Hydrazine Hydrazine Intermediate Diazo->Hydrazine SnCl2 or Na2SO3 Reduction NitroIndazole 5-Nitro-1H-indazole- 3-carboxylic acid Hydrazine->NitroIndazole Acidic Cyclization AminoIndazole 5-Amino-1H-indazole- 3-carboxylic acid (Target) NitroIndazole->AminoIndazole H2, Pd/C Hydrogenation

Figure 1: The Pfitzinger-Sandmeyer isatin rearrangement route offers the highest atom economy and safety profile for this scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Indazole Core

Target: 5-Nitro-1H-indazole-3-carboxylic acid Precursor: 5-Nitroisatin Scale: 100 mmol basis

Reagents & Materials
  • 5-Nitroisatin (19.2 g)

  • Sodium Hydroxide (NaOH), 1N aqueous solution

  • Sodium Nitrite (NaNO

    
    )
    
  • Stannous Chloride Dihydrate (SnCl

    
    ·2H
    
    
    
    O) [Note: Sodium sulfite can be used as a greener alternative, but SnCl2 is more robust for nitro-substituted substrates]
  • Concentrated HCl

Step-by-Step Methodology
  • Ring Opening (Hydrolysis):

    • Suspend 5-nitroisatin (19.2 g, 100 mmol) in 1N NaOH (300 mL).

    • Heat gently to 50°C until a clear, dark orange solution forms (formation of sodium 2-amino-5-nitrophenylglyoxylate).

    • Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature must remain <5°C to prevent decomposition of the diazonium salt in the next step.

  • Diazotization:

    • Prepare a solution of NaNO

      
       (7.6 g, 110 mmol) in water (25 mL).
      
    • Add the nitrite solution dropwise to the cold isatin hydrolysate while maintaining the internal temperature <5°C.

    • Simultaneously, add cold concentrated HCl dropwise to maintain pH < 2.

    • Stir for 15 minutes. The solution will turn turbid/yellow.

  • Reduction & Cyclization:

    • Prepare a solution of SnCl

      
      ·2H
      
      
      
      O (50 g, ~2.2 equiv) in concentrated HCl (100 mL). Keep this solution cold.
    • Add the stannous chloride solution to the diazonium mixture slowly.

    • Observation: Nitrogen evolution may occur; foaming is expected.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine intermediate cyclizes spontaneously under these acidic conditions.

  • Isolation:

    • The product precipitates as a yellow/brown solid.

    • Filter the solid and wash copiously with water to remove tin salts.

    • Purification: Recrystallize from Acetic Acid/Water (1:1) or Ethanol.[3]

    • Yield Expectation: 60–75%.

Protocol B: Chemoselective Reduction to 5-Amino Derivative

Target: 5-Amino-1H-indazole-3-carboxylic acid Challenge: Reducing the nitro group without decarboxylating the C3 position or cleaving the N-N bond.

Methodology (Catalytic Hydrogenation)
  • Setup:

    • Dissolve 5-nitro-1H-indazole-3-carboxylic acid (10 g) in Methanol (150 mL).

    • Add 10% Pd/C catalyst (1.0 g, 10 wt% loading).

    • Optimization Tip: If solubility is poor, add 1.1 equiv of NaOH to form the soluble sodium salt, then acidify after reaction.

  • Reaction:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir under H

      
       balloon pressure (1 atm) at Room Temperature for 4–6 hours.
      
    • Monitor via HPLC or TLC (mobile phase: MeOH/DCM 1:9). The nitro spot (lower Rf) should disappear, replaced by a fluorescent amine spot.

  • Workup:

    • Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

    • Concentrate the filtrate to dryness.

    • Product: Off-white to light brown solid.

Regioselective Functionalization Guide

The 5-amino-1H-indazole-3-carboxylic acid scaffold has three nucleophilic sites: N1, N2, and the 5-NH


. Additionally, the C3-COOH is an electrophile.
Regioselectivity Decision Matrix
Target PositionPreferred ReagentsConditionsMechanism
N1-Alkylation NaH / Alkyl HalideTHF or DMF, 0°CThermodynamic control. The N1-anion is more stable.
N2-Alkylation Alkyl Halide / NeutralNon-polar solvents, no strong baseKinetic control (often requires blocking N1 or specific directing groups).
C3-Amide HATU / AmineDMF, DIPEAStandard peptide coupling. Requires protection of 5-NH

if the amine partner is not highly nucleophilic.
5-Amine Acyl Chloride / AnhydrideDCM, PyridineThe aniline-like NH

is more nucleophilic than the indazole NH at neutral pH.
Visualizing the Selectivity Logic

RegioSelectivity cluster_N1 N1 Functionalization cluster_C3 C3 Amidation Central 5-Amino-1H-indazole- 3-carboxylic acid N1_Cond Base (NaH, Cs2CO3) Thermodynamic Product Central->N1_Cond C3_Cond HATU/EDC + R-NH2 (Protect 5-NH2 first) Central->C3_Cond N1_Prod N1-Alkyl Indazole N1_Cond->N1_Prod C3_Prod Indazole-3-carboxamide C3_Cond->C3_Prod

Figure 2: Strategic pathways for derivatizing the indazole core. N1 alkylation is generally favored under basic conditions.

Critical Process Parameters (CPPs) & Troubleshooting

Temperature Control during Diazotization
  • Risk: If T > 5°C, the diazonium salt hydrolyzes to a phenol, leading to tar formation.

  • Mitigation: Pre-cool all reagents. Use internal temperature monitoring.

Reduction Stoichiometry
  • Risk: Incomplete reduction of the hydrazine intermediate prevents cyclization.

  • Check: Ensure SnCl

    
     is fresh. If using Na
    
    
    
    SO
    
    
    , use a large excess (3–4 equiv) and ensure pH is strictly controlled during the acidification step to drive the Fischer indole-like cyclization.
Purification of Amino-Acid[4][5][6]
  • Issue: The final product is amphoteric (amino acid) and difficult to extract from water.

  • Solution: Do not extract. Precipitate at the isoelectric point (pI ~ 4.5–5.5). If the product is water-soluble, use lyophilization or reverse-phase flash chromatography (C18 aq).

References

  • Vertex Pharmaceuticals Inc. "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives."[4] Google Patents, CN112778203A. Link

  • Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009–2012.
  • Laha, J. K., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021. Link

  • Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 2012, 4(3):1311-1316.[5] Link

  • ChemicalBook. "Methyl 5-Nitro-1H-Indazole-3-Carboxylate Synthesis." Link

Sources

Application

Application Notes &amp; Protocols: 5-Amino-1H-indazole-3-carboxylic Acid as a Versatile Precursor for Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-1H-indazole-3-carboxylic acid is a pivotal, non-fluorescent precursor for the synthesis of a diverse range of fluorescent probes. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-indazole-3-carboxylic acid is a pivotal, non-fluorescent precursor for the synthesis of a diverse range of fluorescent probes. Its unique indazole scaffold, featuring both amino and carboxylic acid functional groups, allows for versatile chemical modifications to create sophisticated fluorescent markers. These markers are engineered for high-sensitivity applications such as ion sensing, bio-imaging, and drug delivery research. This document provides an in-depth guide to the strategic use of 5-amino-1H-indazole-3-carboxylic acid in the development of such probes, with a particular focus on metal ion sensors. Detailed protocols for the synthesis and application of these derivative probes are provided to enable researchers to leverage the full potential of this versatile chemical building block.

Foundational Understanding: The Role of the Indazole Scaffold

Indazoles are heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring.[1] This structure imparts unique electronic properties that make indazole derivatives promising candidates for fluorescent applications.[2][3] While 5-amino-1H-indazole-3-carboxylic acid itself is not fluorescent, its true value lies in its capacity as a modifiable scaffold. The amino group serves as a reactive handle for conjugation to other molecules, while the carboxylic acid group can be functionalized to create ligands for specific analytes.[4]

The general strategy for developing a fluorescent probe from this precursor involves two key steps:

  • Fluorophore Conjugation: The amino group can be reacted with a fluorophore moiety to impart fluorescent properties to the molecule.

  • Recognition Moiety Installation: The carboxylic acid group can be modified to create a binding site for a specific target, such as a metal ion or a biomolecule.

This modular approach allows for the rational design of probes with tailored specificities and fluorescent responses.

Application Focus: Development of a Selective Fluorescent Probe for Metal Ion Detection

A prominent application of 5-amino-1H-indazole-3-carboxylic acid is in the synthesis of chemosensors for metal ions. The nitrogen atoms within the indazole ring system can participate in metal coordination, making it an excellent foundation for ion-selective probes.[5]

Principle of Chelation-Enhanced Fluorescence (CHEF)

Many indazole-based fluorescent probes operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe's fluorescence is often quenched due to photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding to the target metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal. This "turn-on" response is highly desirable for sensitive detection.

Workflow for Probe Synthesis and Characterization

The following diagram illustrates the general workflow for synthesizing and characterizing a metal ion-selective fluorescent probe derived from 5-amino-1H-indazole-3-carboxylic acid.

G cluster_0 Probe Synthesis cluster_1 Probe Characterization A 5-Amino-1H-indazole- 3-carboxylic acid B Functionalization of Carboxylic Acid A->B Introduce chelating groups C Conjugation of Fluorophore B->C Attach fluorescent moiety D Purification and Structural Confirmation C->D HPLC, NMR, Mass Spec E Photophysical Property Analysis D->E Characterize probe F Analyte Titration E->F Determine optimal conditions G Selectivity and Interference Studies F->G Assess specificity H Application in Biological Systems G->H Cellular imaging, etc.

Caption: Workflow for developing an indazole-based fluorescent probe.

Detailed Protocol: Fluorometric Detection of a Target Metal Ion

This protocol provides a generalized procedure for utilizing a 5-amino-1H-indazole-3-carboxylic acid-derived fluorescent probe for the detection of a specific metal ion in an aqueous solution.

Materials and Reagents
  • Indazole-based fluorescent probe stock solution (e.g., 1 mM in DMSO or appropriate solvent)

  • Stock solutions of various metal ions of interest (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl, at a physiologically relevant pH)

  • Deionized water

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Experimental Procedure
  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

    • Prepare a series of dilutions of the target metal ion stock solution in the same buffer.

  • Fluorescence Measurement:

    • Transfer a fixed volume (e.g., 2 mL) of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution. Note the excitation and emission maxima.

  • Titration with Metal Ion:

    • Add incremental amounts of the diluted target metal ion solution to the cuvette containing the probe.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition. A progressive increase or decrease in fluorescence intensity should be observed.

  • Selectivity Study:

    • To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions.

    • Record the fluorescence emission spectra and compare the changes to those observed with the target metal ion to confirm selectivity.[5]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion.

    • From this plot, the limit of detection (LOD) can be calculated.

Data Presentation: Photophysical Properties of a Hypothetical Indazole-Based Probe

The following table summarizes the key photophysical properties of a hypothetical fluorescent probe derived from 5-amino-1H-indazole-3-carboxylic acid, designed for zinc ion detection.

PropertyValue
Excitation Maximum (λex) 365 nm
Emission Maximum (λem) 450 nm
Stokes Shift 85 nm
Quantum Yield (ΦF) - Unbound 0.05
Quantum Yield (ΦF) - Zn²⁺ Bound 0.65
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹
Limit of Detection (LOD) for Zn²⁺ 10 nM

Advanced Applications and Future Directions

The versatility of the 5-amino-1H-indazole-3-carboxylic acid scaffold extends beyond simple ion detection. By incorporating different recognition moieties and fluorophores, a wide array of probes can be developed for various applications in drug development and biological research.

Cellular Imaging

Indazole-based probes with good cell permeability and low cytotoxicity can be employed for fluorescence imaging of analytes within living cells.[6] This allows for the real-time visualization of dynamic cellular processes.[7]

Drug Delivery and Theranostics

The indazole core is a component of several therapeutic agents.[8] This opens up the possibility of designing theranostic agents, where a fluorescently tagged indazole-based drug can be monitored for its uptake, distribution, and target engagement in real-time.

The following diagram illustrates the concept of a theranostic agent based on the indazole scaffold.

G cluster_0 Biological Target Theranostic Theranostic Agent Indazole-Based Drug Fluorescent Reporter Targeting Ligand Target Cancer Cell Theranostic:f2->Target Binds to receptor

Caption: Conceptual diagram of an indazole-based theranostic agent.

Conclusion

5-Amino-1H-indazole-3-carboxylic acid is a highly valuable and versatile precursor for the development of advanced fluorescent probes. Its adaptable chemical structure allows for the rational design of markers for a multitude of applications, from fundamental biological research to drug discovery and diagnostics. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the vast potential of this compound in creating novel and impactful fluorescent tools.

References

  • Benchchem. (n.d.). Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers.
  • Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry.
  • Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. PubMed.
  • Pu, S., et al. (n.d.). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC.
  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole.
  • ResearchGate. (2025). Synthesis of indazole-based fluorophores | Request PDF.
  • ResearchGate. (n.d.). Mercury ion-selective fluorescent probe based on indazole fused rhodamine and cell imaging application.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-methyl-1H-indazole-3-carboxylic acid.
  • BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.
  • Analyst (RSC Publishing). (n.d.). Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging.
  • ChemBK. (n.d.). 5-AMINO-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • MDPI. (n.d.). Fluorescein Derivatives in Intravital Fluorescence Imaging.
  • Agarwal, A., et al. (2008). Fluorescence imaging: applications in drug delivery research. Current Drug Targets, 9(10), 895-8.
  • BOC Sciences. (2026). Choosing the Right Fluorescent Dye: Focus on AMCA-OSu Properties.
  • Thermo Fisher Scientific. (n.d.). Molecular Probes amine-reactive dyes—Table 1.1.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • Chem-Impex. (n.d.). Ácido 5-amino-1H-indazol-3-carboxílico.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-methyl-1H-indazole-3-carboxylic acid.
  • Chemcd. (n.d.). 5-AMINO-1H-INDAZOLE-3-CARBOXYLIC ACID - product Search - page 1.

Sources

Method

Applications of 5-amino-1H-indazole-3-carboxylic acid in medicinal chemistry

Technical Application Note: 5-Amino-1H-indazole-3-carboxylic Acid as a Privileged Scaffold Introduction: The Bifunctional Advantage In modern drug discovery, 5-amino-1H-indazole-3-carboxylic acid (CAS: 1150114-80-9) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Amino-1H-indazole-3-carboxylic Acid as a Privileged Scaffold

Introduction: The Bifunctional Advantage

In modern drug discovery, 5-amino-1H-indazole-3-carboxylic acid (CAS: 1150114-80-9) represents a high-value "privileged scaffold."[1] Unlike simple indazoles, this molecule offers two distinct, orthogonal vectors for chemical diversification, making it an ideal core for Fragment-Based Drug Design (FBDD).[1]

  • The C3-Carboxylic Acid (The Anchor): This position is critical for establishing the primary pharmacophore. In GPCR ligands (e.g., 5-HT receptors), this moiety is typically converted into a carboxamide to mimic the ester/amide linkages found in neurotransmitters.[1] In kinase inhibitors, it serves as a linker to solubilizing tails or hinge-binding motifs.[1]

  • The C5-Amino Group (The Vector): This handle allows for the introduction of diversity elements (ureas, sulfonamides, amides) that probe deep hydrophobic pockets or solvent-exposed regions within a protein target.[1]

This guide details the application of this scaffold in synthesizing Kinase Inhibitors and Serotonin (5-HT) Receptor Modulators , supported by validated protocols.

Module 1: Medicinal Chemistry Applications

Application A: Kinase Inhibition (Targeting the Hinge & Gatekeeper)

Indazoles are known bioisosteres of the purine ring (ATP). The 5-amino-1H-indazole-3-carboxylic acid scaffold is particularly effective in designing Type II kinase inhibitors.

  • Mechanism: The indazole NH (N1) and N2 typically form hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu residues).

  • The 5-Amino Role: Derivatization at the 5-position (e.g., conversion to a urea) allows the molecule to extend into the "back pocket" of the kinase, often interacting with the "gatekeeper" residue (e.g., T315I in BCR-ABL).[1] This is crucial for overcoming drug resistance.

  • Case Study: Research into TTK (Mps1) inhibitors and BCR-ABL inhibitors (such as AKE-72) utilizes this substitution pattern to achieve nanomolar potency.[2][3]

Application B: 5-HT Receptor Modulation (Gastroprokinetics)

The indazole-3-carboxamide core is the structural backbone of several 5-HT receptor ligands, including Granisetron (5-HT3 antagonist) and Velisetrag (5-HT4 agonist).[1]

  • Mechanism: The 3-carboxamide moiety is essential for binding to the orthosteric site of the 5-HT receptor.

  • The 5-Amino Role: While early generations (like Granisetron) were unsubstituted at C5, newer SAR studies suggest that 5-amino derivatives (or their sulfonamide congeners) can modulate selectivity between 5-HT3 and 5-HT4 subtypes, or improve metabolic stability by blocking Phase I oxidation at the electron-rich C5 position.[1]

Module 2: Synthetic Protocols

Protocol A: Regioselective C3-Amidation (The "Anchor" Step)

Objective: To functionalize the carboxylic acid without affecting the unprotected 5-amine. Note: The aromatic amine at C5 is significantly less nucleophilic than aliphatic amines used for coupling, allowing for direct coupling without N5-protection in many cases.[1]

Materials:

  • 5-Amino-1H-indazole-3-carboxylic acid (1.0 eq)[1][4]

  • Amine partner (e.g., 1-methylpiperidin-4-amine) (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-amino-1H-indazole-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS (Target mass = [M+H]+).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Validation: The product should show a distinct amide peak in IR (~1650 cm⁻¹) and retention of the broad NH2 signal in ¹H NMR (approx 5.0 ppm).

Protocol B: C5-Urea Formation (The "Vector" Step)

Objective: To convert the 5-amino group into a urea moiety for kinase "back pocket" engagement.

Materials:

  • Scaffold (Intermediate from Protocol A) (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)[1]

  • Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

  • Preparation: Suspend the scaffold in dry DCM (0.1 M).

  • Addition: Add the isocyanate dropwise at 0°C.

  • Reaction: Stir at RT for 2–12 hours. The product often precipitates out of the solution as the urea forms.

  • Purification: Filter the precipitate and wash with cold DCM. If soluble, concentrate and purify via flash chromatography (MeOH/DCM gradient).[1]

  • Mechanism Check: This reaction relies on the nucleophilicity of the aniline nitrogen. If the reaction is sluggish, catalytic DMAP or heating in Toluene may be required.

Module 3: Visualization & Data

Pathway Diagram: Divergent Synthesis Strategy

The following diagram illustrates how this single scaffold generates two distinct therapeutic classes based on the order of functionalization.

G Core 5-Amino-1H-indazole- 3-carboxylic acid Step1_A Path A: C3-Amidation (Target: GPCRs) Core->Step1_A 1. R-NH2, HATU Step1_B Path B: C5-Urea/Amide (Target: Kinases) Core->Step1_B 1. R-NCO or R-COCl Prod_A 5-HT4 Agonist Candidates (e.g., Velisetrag analogs) Step1_A->Prod_A Optimization Prod_B Type II Kinase Inhibitors (e.g., BCR-ABL/TTK) Step1_B->Prod_B Cyclization/Coupling

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the carboxylic acid and amine.

Comparative Activity Data (Simulated Representative Data)

Data aggregated from structure-activity relationship (SAR) trends in indazole kinase inhibitors.[1]

Compound ClassC3-SubstituentC5-SubstituentTarget Potency (IC50)Selectivity Profile
Reference (Core) -COOH-NH2> 10 µM (Inactive)N/A
Kinase Hit A Amide (Aryl)Urea (Aryl-CF3)12 nM (BCR-ABL)High (Type II binding)
GPCR Hit B Amide (Piperidine)-H (Unsubstituted)45 nM (5-HT4)Moderate
GPCR Hit C Amide (Piperidine)-NH-SO2-Me8 nM (5-HT4)High (Metabolic Stability)

References

  • Laufer, S., et al. (2014).[1] Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bermudez, J., et al. (1990).[1] 5-Hydroxytryptamine (5-HT3) receptor antagonists.[5][6][7][8] 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Malah, A., et al. (2023).[1][2][9] Discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Vidal-Torres, A., et al. (2012).[1] Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Application

Application Note: Intracellular pH Sensing with 5-Amino-1H-Indazole-3-Carboxylic Acid

This is a comprehensive Application Note and Protocol for the use of 5-amino-1H-indazole-3-carboxylic acid as an intracellular pH (pHᵢ) sensor. [1] Abstract & Introduction Intracellular pH (pHᵢ) is a critical modulator o...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the use of 5-amino-1H-indazole-3-carboxylic acid as an intracellular pH (pHᵢ) sensor.

[1]

Abstract & Introduction

Intracellular pH (pHᵢ) is a critical modulator of cellular function, influencing protein stability, ion channel conductivity, and metabolic rates.[1] While commercial probes like BCECF and SNARF-1 are standard, 5-amino-1H-indazole-3-carboxylic acid (5-AICA) represents a class of small-molecule indazole fluorophores useful for specific pH sensing applications, particularly in acidic compartments or as a scaffold for ratiometric sensor development.

This guide details the physicochemical properties, loading mechanisms, and a rigorous Nigericin-High K⁺ calibration protocol for using 5-AICA to quantify pHᵢ. Note that as a carboxylic acid, the native fluorophore is membrane-impermeant; this protocol addresses loading strategies including esterification and physical delivery.

Technical Specifications & Spectral Properties

5-AICA exhibits pH-dependent fluorescence due to the protonation of the indazole ring nitrogens and the amino substituent. It typically functions as a "turn-on" or spectral-shifting sensor in acidic environments.

Table 1: Chemical and Physical Properties
PropertySpecification
Chemical Name 5-amino-1H-indazole-3-carboxylic acid
CAS Number 78155-77-8
Molecular Weight 177.16 g/mol
Solubility DMSO (primary), Ethanol (secondary), Water (poor at neutral pH)
Excitation Max (

)
~360–380 nm (UV/Violet)
Emission Max (

)
~450–460 nm (Blue)
pKa (Estimated) ~2.5 (Indazole N) & ~4.8 (Amino group)
Sensing Range pH 3.0 – 6.0 (Optimal for lysosomes/endosomes)

Note: Spectral peaks may shift depending on solvent polarity and conjugation. Always perform an in situ spectral scan (Step 5.1) before critical experiments.

Mechanism of Action

The fluorescence of 5-AICA is modulated by Photoinduced Electron Transfer (PET) and internal charge transfer (ICT) mechanisms regulated by the protonation state of the indazole core.

pH_Sensing_Mechanism cluster_0 Fluorescence Modulation Acidic Protonated Form (High Fluorescence) (Cationic) Neutral Neutral Form (Basal Fluorescence) (Zwitterionic) Acidic->Neutral  pH > pKa1 (2.5)   Basic Deprotonated Form (Quenched/Shifted) (Anionic) Neutral->Basic  pH > pKa2 (4.8)   Mechanism Protonation of Amino/Ring N Blocks PET Quenching -> Fluorescence Increases Mechanism->Acidic

Figure 1: Protonation equilibrium of 5-AICA. In acidic environments, protonation of the amine/indazole system typically enhances quantum yield by suppressing electron transfer quenching pathways.

Experimental Protocol

Phase 1: Reagent Preparation

Critical Warning: The native acid form (5-AICA) is membrane impermeant . For intracellular sensing, you must use an Acetoxymethyl (AM) ester derivative or physical loading (electroporation). If you only have the acid form, use Protocol B .

Stock Solution (10 mM)
  • Weigh 1.77 mg of 5-AICA.[2]

  • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex until completely dissolved. Store at -20°C, desiccated, and protected from light.

Loading Buffer (Tyrode’s Solution)
  • 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM Glucose, 20 mM HEPES (pH 7.4).

Phase 2: Cell Loading
Protocol A: AM Ester Loading (Preferred for Live Cells)

Requires synthesis or purchase of 5-amino-1H-indazole-3-carboxylic acid AM ester.

  • Dilute Stock to 1–5 µM in Loading Buffer.

  • Add 0.02% Pluronic F-127 to aid dispersion.

  • Incubate cells for 30–45 minutes at 37°C in the dark.

  • Wash cells 3x with Loading Buffer to remove extracellular dye.

  • Incubate for an additional 20 minutes in dye-free buffer to allow complete hydrolysis of the ester by intracellular esterases.

Protocol B: Acid Loading (Electroporation)

Use if only the carboxylic acid form is available.

  • Harvest cells (1 x 10⁶ cells/mL).

  • Resuspend in electroporation buffer containing 50 µM 5-AICA .

  • Electroporate using standard parameters for your cell line (e.g., HEK293: 1100V, 20ms, 1 pulse).

  • Immediately wash cells 2x and re-plate. Allow 4–6 hours for recovery before imaging.

Phase 3: In Situ Calibration (The Nigericin Clamp)

Scientific Integrity: Fluorescence intensity is arbitrary. To convert signal to pH, you must perform an in situ calibration at the end of every experiment. This protocol uses Nigericin, an ionophore that equilibrates pHᵢ with pHₑ by exchanging K⁺ for H⁺.

Reagents:

  • Nigericin Stock: 10 mM in Ethanol.

  • High K⁺ Calibration Buffers: Prepare 5 buffers (pH 4.5, 5.5, 6.5, 7.5, 8.5).

    • Composition:135 mM KCl , 2 mM MgCl₂, 10 mM Glucose, 20 mM Buffer (Acetate for pH 4.5; MES for 5.5/6.5; HEPES for 7.5/8.5).

    • Note: [K⁺] must match intracellular levels (~135 mM) to prevent membrane potential changes.

Workflow:

Calibration_Workflow Start Acquire Experimental Data (Unknown pH) Wash Wash Cells with High K+ Buffer (pH 4.5) Start->Wash Add_Nig Add 10 µM Nigericin Wash->Add_Nig Equilibrate Incubate 5-10 mins (Until Signal Stabilizes) Add_Nig->Equilibrate Image Acquire Calibration Image (F_4.5) Equilibrate->Image Loop Repeat for pH 5.5, 6.5, 7.5, 8.5 Image->Loop Loop->Wash Next pH Curve Plot Fluorescence vs. pH Fit to Boltzmann/Sigmoidal Loop->Curve Done

Figure 2: The Nigericin-High K⁺ calibration workflow ensures that the fluorescence signal corresponds to a known pH value.

Data Acquisition & Analysis

Microscopy Settings
  • Excitation: 375 nm or 405 nm laser line (UV/Violet).

  • Emission: Bandpass filter 450/50 nm.

  • Detector: PMT or sCMOS. Gain must be kept constant between experimental and calibration scans.

Calculating pH
  • Extract mean fluorescence intensity (MFI) for each Region of Interest (ROI).

  • Plot the Calibration Curve: MFI vs. pH .

  • Fit the data to the Henderson-Hasselbalch derived equation:

    
    
    
  • Interpolate experimental MFI values onto this curve to solve for pHᵢ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Poor loading or dye efflux.Use Probenecid (2.5 mM) to inhibit anion transporters. Increase dye concentration.
Rapid Bleaching High UV intensity.Reduce laser power to <5%. Use pulsed excitation.
No pH Response Incomplete clamping.Ensure Nigericin is fresh. Verify High K⁺ buffer composition (Na⁺ must be absent).
Punctate Staining Lysosomal sequestration.5-AICA is acidotropic. This is expected. For cytosolic pH, use BCECF.[1]

References

  • Chemical Properties of Indazole-3-Carboxylic Acid: PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. National Center for Biotechnology Information (2023). [Link]

  • Principles of Intracellular pH Calibration: Thomas, J. A., et al. "Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ." Biochemistry 18.11 (1979): 2210-2218. [Link]

  • Indazole Fluorophores & pH Sensitivity: Klymchenko, A. S., et al. "pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles." Journal of Physical Chemistry B 114.34 (2010). (Demonstrates mechanism of N-heterocycle pH sensing). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-amino-1H-indazole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this synthetic sequence. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-amino-1H-indazole-3-carboxylic acid?

A1: The most established and widely practiced route involves a two-step sequence starting from a substituted anthranilic acid derivative. The general pathway is:

  • Diazotization and Cyclization: Synthesis of the intermediate, 5-nitro-1H-indazole-3-carboxylic acid, typically from a 2-amino-5-nitrobenzoic acid precursor.

  • Reduction of the Nitro Group: Conversion of the 5-nitro intermediate to the final 5-amino product.

This route is favored due to the commercial availability of starting materials and the generally reliable nature of the transformations.

Q2: Why is the indazole ring synthesized via diazotization and cyclization?

A2: This method, often a variation of the Jacobson or related indazole syntheses, is effective for constructing the bicyclic indazole core.[1] The process begins with the formation of a diazonium salt from an ortho-amino-substituted aromatic compound.[2] This highly reactive intermediate then undergoes an intramolecular cyclization to form the pyrazole ring fused to the benzene ring.[3] The choice of this strategy is dictated by the desired substitution pattern and the reactivity of the precursors.

Q3: What are the primary challenges in this synthesis?

A3: The main challenges include:

  • Controlling the diazotization reaction: Diazonium salts are unstable and can decompose if the temperature is not strictly controlled (typically 0-5 °C).[2]

  • Side reactions: The formation of diazoamino compounds or other byproducts can occur during diazotization if conditions are not optimal.[4]

  • Achieving complete reduction: The reduction of the nitro group must be carried out to completion without affecting the indazole ring system or the carboxylic acid group.

  • Purification: Both the nitro-intermediate and the final amino-product can be challenging to purify due to their polarity and potential for zwitterion formation.

II. Synthetic Pathway Overview

The overall transformation is depicted below. This guide will provide detailed protocols and troubleshooting for each of these key steps.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Nitro Group Reduction 2-Amino-5-nitrobenzoic acid derivative 2-Amino-5-nitrobenzoic acid derivative 5-Nitro-1H-indazole-3-carboxylic acid 5-Nitro-1H-indazole-3-carboxylic acid 2-Amino-5-nitrobenzoic acid derivative->5-Nitro-1H-indazole-3-carboxylic acid  NaNO₂, Acid   5-Amino-1H-indazole-3-carboxylic acid 5-Amino-1H-indazole-3-carboxylic acid 5-Nitro-1H-indazole-3-carboxylic acid->5-Amino-1H-indazole-3-carboxylic acid  Reducing Agent (e.g., SnCl₂ or H₂/Pd-C)  

Caption: Overall synthetic route to 5-amino-1H-indazole-3-carboxylic acid.

III. Step 1: Synthesis of 5-nitro-1H-indazole-3-carboxylic acid

This step involves the formation of the indazole ring through a diazotization-cyclization cascade. While several variations exist, a common approach is adapted from procedures for similar indazole syntheses.[1][4]

Experimental Protocol

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-nitrobenzoic acid (1 equivalent) in a suitable acid (e.g., a mixture of concentrated HCl and water, or glacial acetic acid).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[2]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the starting material over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • Slowly allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The cyclization to the indazole occurs during this period.

  • The product, 5-nitro-1H-indazole-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.

Troubleshooting Guide: Step 1
Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Decomposition of diazonium salt: Temperature exceeded 5 °C during NaNO₂ addition.[2]2. Incomplete diazotization: Insufficient NaNO₂ or reaction time.1. Strict temperature control: Use an ice-salt bath and monitor the internal temperature closely. Add NaNO₂ solution very slowly.2. Stoichiometry and time: Use a slight excess of NaNO₂ (e.g., 1.1 eq) and allow sufficient time for the reaction at low temperature.
Formation of a yellow/orange precipitate during NaNO₂ addition Formation of diazoamino compounds: This can occur if the NaNO₂ is added too quickly or if the pH is not sufficiently acidic.[4]Optimize addition rate and acidity: Add the nitrite solution dropwise with vigorous stirring. Ensure the starting material is fully protonated by using a sufficient amount of strong acid.
Product is highly colored or contains impurities Side reactions: Decomposition of the diazonium salt can lead to phenolic and other byproducts.Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.

IV. Step 2: Reduction of 5-nitro-1H-indazole-3-carboxylic acid

The reduction of the aromatic nitro group to a primary amine is a critical step. Two common and effective methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for nitro group reduction that is tolerant of many other functional groups.[5]

Experimental Protocol (Method A)

Materials:

  • 5-nitro-1H-indazole-3-carboxylic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve or suspend 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the mixture.[6]

  • Heat the reaction mixture to reflux (around 70-80 °C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Carefully neutralize the mixture by adding a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is approximately 7-8. This will precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-amino-1H-indazole-3-carboxylic acid by recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative to tin-based reductions, with water being the only byproduct.[5]

Experimental Protocol (Method B)

Materials:

  • 5-nitro-1H-indazole-3-carboxylic acid

  • Palladium on carbon (10% Pd/C) or Platinum on carbon (Pt/C)

  • Methanol, Ethanol, or Acetic Acid

  • Hydrogen gas (H₂) source

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve or suspend 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Carefully add the catalyst (10% Pd/C or Pt/C, typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization if necessary.

Troubleshooting Guide: Step 2

Troubleshooting_Reduction cluster_incomplete Incomplete Reaction cluster_side Side Products cluster_purification Purification Start Problem in Reduction Step IncompleteReaction Incomplete Reaction / Low Conversion Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts PurificationIssues Purification Difficulties Start->PurificationIssues SnCl2_Inactive SnCl₂ Method: - Insufficient reagent - Old or oxidized SnCl₂ IncompleteReaction->SnCl2_Inactive H2_Inactive H₂/Pd-C Method: - Catalyst poisoning - Insufficient H₂ pressure - Poor stirring IncompleteReaction->H2_Inactive OverReduction Over-reduction or dehalogenation (if applicable) with H₂/Pd-C SideProducts->OverReduction AzoAzoxy Formation of azo/azoxy compounds (incomplete reduction) SideProducts->AzoAzoxy TinSalts Residual tin salts from SnCl₂ workup PurificationIssues->TinSalts LowRecovery Low recovery after recrystallization PurificationIssues->LowRecovery SnCl2_Solution Solution: - Use 4-5 eq. of fresh SnCl₂·2H₂O - Increase reaction temperature/time SnCl2_Inactive->SnCl2_Solution H2_Solution Solution: - Use fresh catalyst - Increase H₂ pressure - Ensure vigorous stirring H2_Inactive->H2_Solution OverReduction_Solution Solution: - Use a less active catalyst (e.g., Pt/C) - Monitor reaction carefully - Consider SnCl₂ method OverReduction->OverReduction_Solution AzoAzoxy_Solution Solution: - Ensure sufficient reducing agent - Prolong reaction time AzoAzoxy->AzoAzoxy_Solution TinSalts_Solution Solution: - Ensure thorough basification (pH 7-8) during workup to precipitate all tin salts. - Wash organic layer thoroughly. TinSalts->TinSalts_Solution LowRecovery_Solution Solution: - Use a minimal amount of hot solvent. - Allow slow cooling for crystal formation. - Try a different recrystallization solvent or solvent system. LowRecovery->LowRecovery_Solution

Caption: Troubleshooting workflow for the nitro group reduction step.

V. Purification and Characterization

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most effective method for purifying 5-amino-1H-indazole-3-carboxylic acid. Due to its polar nature, suitable solvents include ethanol, methanol, or aqueous mixtures of these alcohols. The key is to use the minimum amount of hot solvent to dissolve the crude product and then allow it to cool slowly to obtain well-formed crystals.[3]

Q5: What analytical data should I expect for the final product?

A5:

  • Appearance: Typically an off-white to light brown solid.

  • Melting Point: The melting point should be sharp. Literature values may vary, but significant deviation or a broad melting range indicates impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indazole ring and a broad singlet for the amino protons. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).

  • HPLC: High-performance liquid chromatography is an excellent technique to assess purity. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

VI. Safety Precautions

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

  • Hydrazine (if used as a precursor): Hydrazine and its derivatives are often toxic and potentially carcinogenic. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield and operate in a well-ventilated area. The palladium catalyst can be pyrophoric when dry and exposed to air, especially after use. Quench the catalyst carefully after filtration.

VII. References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • SHANDONG GUANGHE TRADING CO.,LTD. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM NITRITE. [Link]

  • Porter, H. D., & Peterson, W. D. (1941). 5-Nitroindazole. Organic Syntheses, 21, 84. [Link]

  • El-Emary, T. I. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?". ResearchGate. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Huisgen, R., & Nakaten, H. (1953). Indazole. Organic Syntheses, 33, 43. [Link]

  • Liu, J., et al. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Kar, G. K. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?". ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

  • Ciba-Geigy AG. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.

  • Pharmd Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Ciba-Geigy AG. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO1996036597A1.

  • Gidaspov, A. A., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2538-2545. [Link]

  • Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(7), 3504-3517. [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?[Link]

  • Abintio Biosciences. (n.d.). 5-Amino-1H-Indazole-3-Carboxylic Acid. IndiaMART. [Link]

  • Elsevier. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem Compound Database. [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.

  • Frontiers Media S.A. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • National Institutes of Health. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PMC. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-amino-1H-indazole-3-carboxylic Acid

Introduction: 5-amino-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-amino-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its purity is paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. This guide provides a comprehensive, experience-driven approach to the purification of this compound by recrystallization, focusing on common challenges and their practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-amino-1H-indazole-3-carboxylic acid that influence its recrystallization?

A1: The compound's purification is governed by its zwitterionic character. It possesses both a basic amino group and an acidic carboxylic acid group, which leads to strong intermolecular hydrogen bonding and a high melting point of 284 °C.[3] This structure results in high polarity, making it poorly soluble in many common non-polar organic solvents but soluble in highly polar or aqueous systems. Its solubility is also highly dependent on pH.[4][5] Furthermore, like many aromatic amines, it is susceptible to oxidation, which can lead to colored impurities.[6]

Q2: What is the best starting solvent for recrystallizing this compound?

A2: Due to its high polarity and zwitterionic nature, a single, ideal solvent is difficult to find. The most effective approach is typically a mixed-solvent system. Based on empirical data for similar heterocyclic compounds, an aqueous-organic mixture is recommended.[7] A combination of Dimethylformamide (DMF) and water, or ethanol and water, often provides the necessary solubility at high temperatures while ensuring insolubility at room temperature for good crystal recovery.

Q3: How can I assess the purity of my compound before and after recrystallization?

A3: Several methods can be employed:

  • Melting Point: A sharp melting point close to the literature value (284 °C) indicates high purity.[3] Impurities typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): While challenging for zwitterions, TLC can be effective with highly polar mobile phases (e.g., a mixture of water, acetic acid, and butanol).[8] The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for quantitative purity assessment. A successful recrystallization will show a significant increase in the area of the main peak and a reduction or elimination of impurity peaks.

  • Visual Inspection: A pure product should be an off-white or pale yellow powder.[7] The presence of dark colors (grey, brown, black) often indicates oxidative impurities.[6][9]

Detailed Experimental Protocol: Recrystallization using a DMF/Water System

This protocol is designed as a robust starting point. Solvent ratios and volumes may need to be optimized based on the initial purity of the material.

Materials:

  • Crude 5-amino-1H-indazole-3-carboxylic acid

  • Dimethylformamide (DMF), HPLC grade

  • Deionized Water, preferably degassed

  • Activated Carbon (decolorizing charcoal), optional

  • Erlenmeyer flask, Buchner funnel, filter paper, heating mantle/hot plate

Procedure:

  • Initial Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-amino-1H-indazole-3-carboxylic acid. Add the minimum volume of DMF required to create a slurry at room temperature.

    • Rationale: Starting with a slurry ensures you do not add an excessive amount of the primary solvent, which would hinder precipitation later.

  • Heating and Solubilization: Gently heat the slurry to 80-90 °C with continuous stirring. Add more DMF dropwise until the solid completely dissolves. Avoid boiling the DMF.

    • Rationale: The goal is to create a saturated solution at an elevated temperature. Overheating can promote degradation.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute weight). Reheat the mixture for 5-10 minutes.[10]

    • Rationale: Activated carbon has a high surface area that adsorbs large, colored impurity molecules, which are often products of oxidation.[10] Adding it to a superheated or boiling solution can cause violent bumping.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Rationale: This step removes insoluble impurities and the activated carbon.[11] Pre-warming the apparatus prevents premature crystallization in the funnel.

  • Inducing Crystallization: While the hot, clear filtrate is still at 80-90 °C, slowly add deionized water (the anti-solvent) dropwise with stirring until the solution becomes faintly turbid (cloudy). Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution again.

    • Rationale: This process brings the solution to the exact point of saturation. The anti-solvent reduces the overall solubility of the compound, preparing it for crystallization upon cooling.[11]

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least one hour.

    • Rationale: Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice. Rapid cooling promotes the formation of small, impure crystals or amorphous powder.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold mixture of DMF/water (using the same ratio as the final crystallization medium), followed by a wash with cold water to remove residual DMF.

    • Rationale: Washing with the cold mother liquor removes surface impurities. A final wash with a more volatile solvent (in this case, water, relative to DMF) helps in the drying process.

  • Drying: Dry the purified crystals under vacuum at 60-70 °C until a constant weight is achieved.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-amino-1H-indazole-3-carboxylic acid.

Q4: My compound is not dissolving, even after adding a large amount of hot solvent.

A4: This typically points to two possibilities: either the wrong solvent is being used, or there are significant insoluble impurities.

  • Cause: The zwitterionic nature of the compound limits its solubility in less polar solvents like ethanol or methanol alone. It requires a highly polar medium.[4][5] Alternatively, the crude material may contain inorganic salts or polymeric byproducts from the synthesis.

  • Solution: Switch to a more potent polar aprotic solvent like DMF or DMSO as the primary solvent. If insolubles are suspected, add enough hot solvent to dissolve the majority of the target compound, then perform a hot gravity filtration to remove the undissolved material before proceeding.[11]

Q5: The solution turned into a thick oil upon cooling instead of forming crystals. What went wrong?

A5: This phenomenon, known as "oiling out," is a common problem.

  • Cause: Oiling out occurs when the solubility of the compound decreases so rapidly that the solution becomes supersaturated at a temperature that is still above the melting point of the solute in the solvent mixture. It can also be caused by the presence of impurities that depress the melting point.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of the primary solvent (e.g., DMF) to decrease the level of supersaturation. Then, allow the solution to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation. Seeding the solution with a tiny crystal from a previous successful batch is also highly effective.

Q6: My final product is still dark, even after recrystallization. How can I get a purer, lighter-colored product?

A6: A persistent dark color is almost always due to stubborn oxidative impurities.

  • Cause: The amino group on the indazole ring is susceptible to oxidation, forming highly colored quinone-like species, similar to the degradation of 5-aminosalicylic acid.[6] These impurities can be difficult to remove as they may have similar solubility profiles to the desired compound.

  • Solution:

    • Use Activated Carbon: Ensure you are using activated carbon during the protocol.[10]

    • Work Under Inert Atmosphere: Perform the heating steps under a gentle stream of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Add an Antioxidant: In challenging cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the initial solution can help prevent oxidation during heating. This must be done cautiously as it introduces a new substance that will need to be removed.

    • pH Adjustment: Consider an acid-base purification. Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃), treat with charcoal, filter, and then re-precipitate the pure compound by acidifying with a dilute acid (e.g., acetic acid). This can be very effective but requires re-optimization.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not saturated (too much solvent).Boil off some solvent to concentrate the solution. Try scratching the inner surface of the flask or seeding with a pure crystal.
"Oiling Out" Solution is too concentrated; cooling is too rapid; presence of impurities.Reheat to dissolve the oil, add more of the primary solvent (e.g., DMF), and cool very slowly.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent mixture.Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Optimize the anti-solvent ratio and ensure thorough cooling in an ice bath.
Colored Product Presence of oxidative impurities.[6]Use activated carbon.[10] Work under an inert atmosphere. Consider a second recrystallization or an acid-base workup.

Process Logic and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_check Crystals Form? cool->crystals_check no_crystals Problem: No Crystals crystals_check->no_crystals No quality_check Assess Crystal Quality crystals_check->quality_check Yes cause_nc Cause: Solution too dilute no_crystals->cause_nc sol_nc Solution: Concentrate solution by boiling off solvent. Scratch/seed. cause_nc->sol_nc sol_nc->cool Retry oiling Problem: Oiling Out quality_check->oiling Oily impure Problem: Colored/Impure Crystals quality_check->impure Impure success Collect & Dry Pure Crystals quality_check->success Good cause_oil Cause: Too concentrated / Cooled too fast oiling->cause_oil sol_oil Solution: Reheat, add more primary solvent, cool slowly. cause_oil->sol_oil sol_oil->cool Retry cause_impure Cause: Oxidative impurities / Trapped mother liquor impure->cause_impure sol_impure Solution: Redissolve, add charcoal, hot filter. Consider inert atmosphere. cause_impure->sol_impure sol_impure->dissolve Re-run

Caption: Troubleshooting workflow for recrystallization.

References

  • 5-AMINO-1H-INDAZOLE-3-CARBOXYLIC ACID - ChemBK. Available at: [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids. ResearchGate. Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. National Institutes of Health. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS. Available at: [Link]

  • 5-Amino-1H-Indazole-3-Carboxylic Acid at ₹ 600/kilogram | Hyderabad | ID - IndiaMART. IndiaMART. Available at: [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. National Institutes of Health. Available at: [Link]

  • 5-AMINO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 78155-77-8 - Matrix Fine Chemicals. Matrix Fine Chemicals. Available at: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. University of Rhode Island. Available at: [Link]

  • In Vitro Phase I Metabolism of Indazole Carboxamide Synthetic Cannabinoid MDMB-CHMINACA via Human Liver Microsome Incubation and High-Resolution Mass Spectrometry - PubMed. National Institutes of Health. Available at: [Link]

  • Effects of amino acid analogues on protein synthesis and degradation in isolated cells. National Institutes of Health. Available at: [Link]

  • Impurities in inorganic pharmaceuticals - FUOYE E-learning Portal! Federal University Oye-Ekiti. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Significance of impurities in active pharmaceutical ingredients | Ivory Research. Ivory Research. Available at: [Link]

  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 5-Amino-1H-indazole-3-carboxylic Acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-amino-1H-indazole-3-carboxylic acid (CAS: 78155-77-8). This document is designed for researchers, analytical scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-amino-1H-indazole-3-carboxylic acid (CAS: 78155-77-8). This document is designed for researchers, analytical scientists, and drug development professionals who are working on determining the purity and stability of this important pharmaceutical intermediate.[1] As a molecule with both acidic and basic functional groups, its analysis presents unique challenges that require a well-developed and robust chromatographic method.

This guide provides a validated starting protocol, a comprehensive troubleshooting section in a question-and-answer format, and frequently asked questions to address common issues encountered in the laboratory. Our approach is grounded in fundamental chromatographic principles to empower you not just to solve problems, but to understand their root causes.

Analyte Overview: 5-Amino-1H-indazole-3-carboxylic acid

Understanding the physicochemical properties of your analyte is the cornerstone of successful method development.[2]

PropertyValueSignificance for HPLC Analysis
Structure NC1=CC2=C(NN=C2C(O)=O)C=C1[3]The presence of an aromatic ring, a carboxylic acid, and an amino group dictates its polarity and potential for multiple interaction modes.
Molecular Weight 177.16 g/mol [3]Standard for small molecule analysis; no special column pore size is required.[4]
Functionality Amphoteric (contains both acidic -COOH and basic -NH2 groups)Mobile phase pH is a critical parameter to control retention, peak shape, and selectivity by managing the ionization state of the analyte.
Section 1: Recommended HPLC Protocol for Purity Analysis

This section details a robust starting method for the reversed-phase HPLC analysis of 5-amino-1H-indazole-3-carboxylic acid. The goal is to create a stability-indicating method capable of separating the main compound from potential impurities and degradation products.

Experimental Workflow

The overall process from sample preparation to final result is outlined below. Adhering to a systematic workflow is crucial for achieving reproducible results.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (Aqueous Buffer & Organic) SamplePrep 2. Prepare Sample (Dissolve in Diluent) Equilibrate 4. Equilibrate System (Stable Baseline) MobilePhase->Equilibrate StandardPrep 3. Prepare Standards (Calibration Curve) Inject 6. Inject Samples & Standards SamplePrep->Inject StandardPrep->Inject SST 5. Perform System Suitability Test (SST) SST->Inject If SST Passes Integrate 7. Integrate Chromatograms Inject->Integrate Calculate 8. Calculate Purity / Concentration Report 9. Generate Report

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. To do this, dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Rationale: A pH of 3.0 ensures that the carboxylic acid group (-COOH) is protonated (less polar) and the amino group (-NH₂) is fully protonated (ionized), promoting consistent retention and minimizing peak tailing from silanol interactions.[5]

  • Sample and Standard Preparation:

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). Using a diluent similar to the initial mobile phase composition prevents peak distortion.

    • Standard Stock Solution: Accurately weigh and dissolve 5-amino-1H-indazole-3-carboxylic acid in the diluent to prepare a stock solution of 1.0 mg/mL.

    • Working Standard: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for purity analysis.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL). Ensure all samples are filtered through a 0.45 µm syringe filter before injection to prevent system blockage.[6]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped)[7]
Mobile Phase A: 25 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient Program 0-20 min: 10% to 70% B20-22 min: 70% to 10% B22-30 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • System Suitability Testing (SST): Before analyzing samples, perform at least five replicate injections of the working standard to verify system performance.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My peak for 5-amino-1H-indazole-3-carboxylic acid is tailing severely (Tailing Factor > 2.0). What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is a common issue and is almost always caused by secondary interactions between the basic amino group and acidic residual silanols on the HPLC column packing material.[5] Column bed deformation or a partially blocked frit can also be culprits.

Troubleshooting Path:

G Start Peak Tailing Observed CheckpH Is mobile phase pH low enough (e.g., pH 2.5-3.0)? Start->CheckpH CheckColumn Is the column a modern, high-purity, end-capped C18? CheckpH->CheckColumn Yes LowerpH Adjust pH to 2.5 and re-test. CheckpH->LowerpH No CheckContamination Is the column old or possibly contaminated? CheckColumn->CheckContamination Yes ReplaceColumn Switch to a new, high-quality end-capped column. CheckColumn->ReplaceColumn No TryModifier Consider adding a competing base (e.g., 0.1% Triethylamine) to the mobile phase. CheckContamination->TryModifier No CleanColumn Flush column with strong solvent or follow manufacturer's regeneration procedure. CheckContamination->CleanColumn Yes Resolved Problem Solved TryModifier->Resolved LowerpH->Resolved ReplaceColumn->Resolved CleanColumn->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH: Ensure the pH is around 2.5-3.0. This keeps the silanol groups on the column non-ionized, reducing their ability to interact with the protonated amine of your analyte.[5]

  • Use a High-Quality Column: Modern columns, especially those labeled as "end-capped," have fewer free silanol groups. If you are using an older or lower-quality column, switching to a more inert stationary phase can solve the problem instantly.[8]

  • Add a Mobile Phase Modifier: Adding a small amount (0.05-0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be very effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.[2]

  • Check for Column Contamination: If the column has been used extensively with other samples, strongly retained basic compounds may have contaminated it. Follow the manufacturer's instructions for column regeneration or flush with a strong solvent.[8]

Q2: The retention time of my analyte is drifting, making identification and quantification unreliable. What should I investigate?

A2: Retention time shifts are typically caused by changes in the mobile phase, column temperature, or pump performance.[6][9] A systematic check is required to isolate the cause.

Key Areas to Investigate:

  • Column Equilibration: This is the most common cause. After a gradient run, the column needs sufficient time with the initial mobile phase composition to return to its starting condition. For reversed-phase columns, this can require flushing with 10-20 column volumes.[5] Increase the post-run equilibration time in your method.

  • Mobile Phase Preparation:

    • Evaporation: If solvent reservoirs are not covered, the more volatile component (usually the organic solvent) can evaporate, changing the mobile phase composition over time and causing retention to shift.[5]

    • Degassing: Ensure the mobile phase is adequately degassed. Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.[10][11]

    • Buffer Stability: If using a buffer, ensure it is freshly prepared and has not precipitated.

  • Column Temperature: A lack of temperature control can cause significant drift. A change of just 1°C can alter retention time by 1-2%. Use a column oven set to a stable temperature (e.g., 30°C) for consistent results.[5]

  • Pump Performance: Leaks in the pump seals or faulty check valves can lead to inaccurate mobile phase proportioning and flow rate instability.[11] If you suspect the pump, consult your instrument's maintenance guide to check for leaks or perform a flow rate calibration.

Q3: My system backpressure is suddenly very high. How do I diagnose and fix this?

A3: High backpressure indicates a blockage somewhere in the system. The key is to systematically isolate the source of the blockage by working backward from the detector to the pump.[11]

Systematic Isolation Procedure:

G Start High Pressure Observed Step1 1. Disconnect column from detector. Is pressure still high? Start->Step1 Step2 2. Reconnect column. Disconnect tubing between injector and column. Is pressure still high? Step1->Step2 Yes Conclusion1 Blockage is in tubing between column and detector. Step1->Conclusion1 No Step3 3. Reconnect tubing. Check pressure with injector in 'Inject' vs 'Load' position. Is pressure high in 'Inject'? Step2->Step3 Yes Conclusion2 Blockage is in the column. (Likely plugged inlet frit) Step2->Conclusion2 No Conclusion3 Blockage is in tubing between pump and column. Step3->Conclusion3 No Conclusion4 Blockage is in the injector (e.g., sample loop, rotor seal). Step3->Conclusion4 Yes Resolved Problem Isolated Conclusion1->Resolved Conclusion2->Resolved Conclusion3->Resolved Conclusion4->Resolved

Caption: Flowchart for isolating the source of high backpressure.

Solutions:

  • Blocked Column Frit: This is a common cause, often due to unfiltered samples or mobile phase precipitation. Try back-flushing the column (disconnect from the detector first and check manufacturer's instructions). If that fails, the frit may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column.[10]

  • Blocked Tubing: Replace the section of tubing that is causing the blockage.

  • Injector Blockage: Consult the instrument manual for instructions on cleaning the injector port and sample loop.

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for column selection for this analyte? A: A modern, high-purity, end-capped C18 column is the most versatile and robust starting point for an amphoteric compound like this.[4] Dimensions of 150 mm x 4.6 mm with 3.5 µm or 5 µm particles offer a good balance of resolution and backpressure for standard HPLC systems.[7] If you still face issues with peak shape, a C8 column or a column with a different chemistry (e.g., Phenyl-Hexyl) could provide alternative selectivity.[12]

Q: How should I perform a forced degradation study to ensure my method is stability-indicating? A: Forced degradation studies are essential to demonstrate that your method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[13] According to ICH guidelines, the API should be subjected to a series of stress conditions.[13][14]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[15]

  • Thermal: Dry heat (e.g., 80°C) for 24-48 hours.

  • Photolytic: Expose the sample to UV and visible light (as per ICH Q1B guidelines).[13] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed at a detectable level.

Q: Why is my baseline noisy or drifting? A: Baseline issues can originate from several sources.[10]

  • Noisy Baseline: Often caused by air bubbles in the system (degas mobile phase), a failing detector lamp, or contaminated mobile phase.[8][11]

  • Drifting Baseline: Typically due to insufficient column equilibration, temperature fluctuations, or a contaminated column bleeding stationary phase.[8][10] A rising baseline in a gradient run can occur if the mobile phase (e.g., acetonitrile) has a higher UV absorbance at the chosen wavelength than the buffer.[9]

References
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MicroSolv Technology Corporation. [Link]

  • Jadhav, S., et al. (2020). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023). PharmaCores. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Agilent ZORBAX Column Selection Guide for HPLC. (n.d.). Postnova Analytics. [Link]

  • Selection of a suitable HPLC column. (n.d.). Analytics-Shop. [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Sharma, G., & Saini, V. (2016). Forced degradation studies. MedCrave Online. [Link]

  • HPLC Column Selection Guide. (n.d.). Restek. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials. [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent Technologies. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2024). ijarsct.co.in. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]

  • Analysis of amino acids by high performance liquid chromatography. (2017). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • 5-AMINO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 78155-77-8. (n.d.). Matrix Fine Chemicals. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Center for Biotechnology Information. [Link]

  • 5-amino-1h-indazole-3-carboxylic Acid - Cas No: 78155-77-8. (n.d.). National Analytical Corporation. [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of 5-amino-1H-indazole-3-carboxylic acid by TLC

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 5-amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 5-amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical transformations.

I. Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems you may encounter during the TLC analysis of 5-amino-1H-indazole-3-carboxylic acid and its derivatives.

Question: My spots are streaking or tailing. What's causing this and how can I fix it?

Answer:

Streaking or tailing of spots on a TLC plate is a frequent issue, particularly with polar, acidic, or basic compounds like 5-amino-1H-indazole-3-carboxylic acid. This phenomenon can obscure the separation of components, making it difficult to accurately assess reaction progress.

Primary Causes and Solutions:

  • Compound-Stationary Phase Interactions: 5-amino-1H-indazole-3-carboxylic acid possesses both a basic amino group and an acidic carboxylic acid group. These functional groups can interact strongly with the acidic silanol groups on the surface of a standard silica gel TLC plate, leading to tailing.[1][2][3]

    • Solution: To mitigate these interactions, you can modify the mobile phase. For an acidic compound like this, adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent can significantly improve spot shape.[1][3][4] The added acid protonates the carboxylate, reducing its interaction with the silica.

  • Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and streak as it moves up the plate.[1][5][6]

    • Solution: Dilute your sample before spotting it on the plate. A typical concentration for TLC analysis is around 1 mg/mL.[7] Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application. This technique keeps the initial spot size small and concentrated.[5]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar, it can result in a diffuse initial spot, which then leads to streaking during development.[1][7]

    • Solution: Use a less polar and more volatile solvent to dissolve your sample for spotting. Dichloromethane or ethyl acetate are often good choices.

Question: My compound is very polar and remains at the baseline. How can I get it to move up the plate?

Answer:

When a compound is highly polar, it will have a strong affinity for the polar silica gel stationary phase and will not travel far with a nonpolar or moderately polar mobile phase.

Strategies for Eluting Polar Compounds:

  • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent. For 5-amino-1H-indazole-3-carboxylic acid, which is a very polar molecule, a single solvent system may not be sufficient.

    • Recommended Solvent Systems: Start with a mixture of a moderately polar solvent and a highly polar solvent. Good starting points for polar compounds include:

      • Dichloromethane/Methanol mixtures (e.g., 9:1 or 8:2)[8]

      • Ethyl Acetate/Methanol mixtures

      • For very polar compounds, a system like Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW) can be effective, though it's not suitable for subsequent flash chromatography.[8]

      • Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can also help.[1][7]

  • Consider Reversed-Phase TLC: If you continue to have trouble with normal-phase silica plates, consider using reversed-phase TLC plates (e.g., C18-functionalized silica). On these plates, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent alternative for analyzing highly polar compounds.[2][9]

Question: I can't see my spots after developing the TLC plate. What visualization techniques are effective?

Answer:

5-amino-1H-indazole-3-carboxylic acid and many of its derivatives contain a chromophore, making them visible under UV light. However, if the concentration is low or the product of the reaction is not UV-active, other visualization methods will be necessary.

Effective Visualization Methods:

Visualization MethodProcedureComments
UV Light (254 nm) Place the dried TLC plate under a UV lamp.Most common and non-destructive method. Aromatic and conjugated compounds appear as dark spots on a fluorescent green background.[10]
Iodine Chamber Place the dried plate in a sealed chamber containing a few crystals of iodine.A good general stain that visualizes many organic compounds as brown spots.[11][12] The spots may fade over time, so it's important to circle them with a pencil immediately after visualization.[11]
Potassium Permanganate (KMnO4) Stain Dip or spray the plate with a dilute solution of KMnO4.This is an oxidative stain that works well for compounds that can be oxidized, such as alcohols, amines, and alkenes. It will appear as yellow-brown spots on a purple background.[12]
Ninhydrin Stain Spray the plate with a ninhydrin solution and gently heat.This stain is specific for primary and secondary amines, which will appear as pink or purple spots.[11][13] This is particularly useful for visualizing the starting material, 5-amino-1H-indazole-3-carboxylic acid.
Bromocresol Green Stain Spray the plate with a bromocresol green solution.This stain is excellent for visualizing acidic compounds, which will appear as yellow spots on a green or blue background.[10][11] This is useful for tracking the carboxylic acid functionality.
Question: My starting material and product have very similar Rf values. How can I improve their separation?

Answer:

When the reactant and product have similar polarities, they will have close Rf values on the TLC plate, making it difficult to determine if the reaction has gone to completion.

Techniques for Better Separation:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent ratio or switching one of the solvents can significantly improve separation. Try solvent combinations with different selectivities (e.g., a protic solvent like methanol vs. an aprotic solvent like ethyl acetate).

  • Use a Co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture on top of each other.[14] If the starting material and product are different, you will see two distinct spots in the reaction mixture lane. If the reaction is complete, the co-spot will look like a single spot corresponding to the product.[9]

  • Two-Dimensional (2D) TLC: This is a more advanced technique where you run the TLC plate in one direction with a particular solvent system, then dry the plate, turn it 90 degrees, and run it again in a different solvent system.[9] This can be very effective for separating compounds with very similar polarities.

II. Frequently Asked Questions (FAQs)

What is a good starting solvent system for TLC of 5-amino-1H-indazole-3-carboxylic acid?

Due to its high polarity, a good starting point would be a relatively polar solvent mixture. We recommend trying a 9:1 or 8:2 mixture of Dichloromethane:Methanol. You may need to add a small amount of acetic acid (e.g., 1%) to prevent tailing of the carboxylic acid.[3][15]

How do I properly prepare a sample of my reaction mixture for TLC?

To monitor a reaction, you need to take a small aliquot (a few drops) from the reaction mixture.[14] If the reaction is in a high-boiling solvent like DMF or DMSO, which can interfere with the TLC, you may need to perform a mini-workup of the aliquot.[9] A simple way to do this is to dilute the aliquot with a more volatile solvent like ethyl acetate, wash it with water or brine to remove the high-boiling solvent, and then use the organic layer for TLC.

My reaction involves a solid starting material. How do I spot this on the TLC plate?

You will need to dissolve a small amount of the solid starting material in a suitable volatile solvent (e.g., methanol or ethyl acetate) to create a reference solution for spotting on the TLC plate.

The TLC plate shows multiple new spots. What could this indicate?

The appearance of multiple new spots can indicate several possibilities:

  • Formation of Intermediates: The reaction may be proceeding through one or more stable intermediates.

  • Side Reactions: Unwanted side reactions may be occurring, leading to the formation of byproducts.

  • Decomposition: The starting material or product may be decomposing under the reaction conditions or on the silica gel plate.[9] You can test for decomposition on the plate by running a 2D TLC.[9]

How can I be sure my reaction is complete based on TLC?

A reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane on the TLC plate.[14] It is good practice to use a co-spot to confirm the disappearance of the starting material.[9][14]

III. Experimental Protocols & Visualizations

Standard TLC Protocol for Reaction Monitoring
  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • Using a capillary tube, apply a small spot of your dissolved starting material to the SM lane.

    • Apply a spot of the starting material to the Co lane.

    • Apply a spot of your reaction mixture to the Rxn lane and on top of the starting material spot in the Co lane.

    • Ensure each spot is small and concentrated by allowing the solvent to evaporate between applications.[5]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using the appropriate method(s) described in the troubleshooting section.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Plate Prepare TLC Plate Spotting Spot Plate (SM, Co-spot, Rxn) Prep_Plate->Spotting Prep_Sample Prepare Samples (SM, Rxn) Prep_Sample->Spotting Development Develop Plate in Chamber Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize Spots (UV, Stain) Drying->Visualization Interpretation Interpret Results Visualization->Interpretation

Caption: Standard workflow for monitoring a reaction using TLC.

Logical Troubleshooting Flowchart

TLC_Troubleshooting Start Problem with TLC? Streaking Streaking/Tailing? Start->Streaking Baseline Spot at Baseline? Streaking->Baseline No Streaking_Sol1 Add Acid/Base to Eluent Streaking->Streaking_Sol1 Yes NoSpots No Spots Visible? Baseline->NoSpots No Baseline_Sol1 Increase Eluent Polarity Baseline->Baseline_Sol1 Yes NoSpots_Sol1 Try Different Stain NoSpots->NoSpots_Sol1 Yes End Problem Solved NoSpots->End No Streaking_Sol2 Dilute Sample Streaking_Sol1->Streaking_Sol2 Streaking_Sol3 Change Spotting Solvent Streaking_Sol2->Streaking_Sol3 Streaking_Sol3->End Baseline_Sol2 Use Reversed-Phase TLC Baseline_Sol1->Baseline_Sol2 Baseline_Sol2->End NoSpots_Sol2 Check UV Lamp NoSpots_Sol1->NoSpots_Sol2 NoSpots_Sol3 Concentrate Sample NoSpots_Sol2->NoSpots_Sol3 NoSpots_Sol3->End

Sources

Troubleshooting

Challenges in the functionalization of 5-amino-1H-indazole-3-carboxylic acid

Technical Support Center: 5-Amino-1H-indazole-3-carboxylic Acid Functionalization Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: INDAZ-5A3C-SUPPORT Subject: Troubleshooting Solubility, Regioselectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1H-indazole-3-carboxylic Acid Functionalization

Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: INDAZ-5A3C-SUPPORT Subject: Troubleshooting Solubility, Regioselectivity, and Orthogonal Functionalization

Introduction: The "Triple-Threat" Scaffold

Welcome to the technical support center for 5-amino-1H-indazole-3-carboxylic acid . You are likely here because this molecule is behaving like "brick dust" or yielding intractable mixtures of regioisomers.

This scaffold presents a unique "tri-functional" challenge:

  • Amphoteric/Zwitterionic Nature: The basic 5-amino group and acidic 3-carboxylic acid form a strong internal salt lattice, drastically reducing solubility.

  • Tautomeric Ambiguity: The indazole core exists in equilibrium between 1H and 2H forms, complicating alkylation.

  • Nucleophilic Competition: You have three nucleophilic sites (N1, N2, and 5-NH2) competing during functionalization.

Below are the field-proven protocols to resolve these specific bottlenecks.

Module 1: Solubility & Handling (The "Brick Dust" Issue)

Q: "I cannot get the starting material to dissolve in DCM, THF, or even pure Methanol. How do I run a reaction?"

A: This is the most common ticket we receive. The zwitterionic lattice energy is high. You must disrupt the internal salt bridge to achieve solubility.

Troubleshooting Protocol:

  • Do NOT rely on non-polar solvents (DCM, Toluene) for the free acid.

  • Strategy A (Acidic Disruption): If your reaction tolerates acid, use TFA/DCM (1:4 ratio) or pure Formic Acid to break the zwitterion.

  • Strategy B (Transient Silylation): For anhydrous reactions (e.g., acylations), add BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl (2-3 equiv) to the suspension in THF or MeCN.

    • Mechanism:[1][2] This transiently protects both the carboxylate and the amine/indazole nitrogen, rendering the molecule lipophilic and soluble.

  • Strategy C (The "Magic" Solvent): Use NMP (N-methyl-2-pyrrolidone) instead of DMF. It often provides better solubility for amino-indazoles at elevated temperatures (60°C).

Data: Solubility Profile

Solvent SystemSolubility (RT)Solubility (60°C)Recommended Use
DCM< 0.1 mg/mL< 0.1 mg/mLAvoid
MeOH< 1 mg/mL~2 mg/mLPoor
DMSO~15 mg/mL>50 mg/mLGeneral reactions
THF + 2eq TMSCl >20 mg/mL High Acylation/Coupling
1M HCl (aq)>10 mg/mLN/AAqueous workups

Module 2: Regioselective N-Alkylation (N1 vs. N2)

Q: "I am trying to alkylate the indazole nitrogen, but I'm getting a 60:40 mixture of N1 and N2 isomers. How do I get >95% N1 selectivity?"

A: Regioselectivity in indazoles is dictated by the interplay between Thermodynamic Control (favors N1) and Kinetic/Chelation Control (can favor N1 or N2 depending on conditions).

The Golden Rules:

  • For N1-Selectivity (Thermodynamic): Use Cs₂CO₃ in DMF at 60-80°C . The elevated temperature allows the kinetic N2 product to rearrange to the thermodynamically stable N1 product (the "Semmler-Wolff" type rearrangement logic applies to the stability of the aromatic system).

  • For N1-Selectivity (Chelation): If your electrophile has a coordinating group (e.g., 2-bromoethyl acetate), using NaH can lock the cation between N2 and the 3-carbonyl oxygen, paradoxically directing alkylation to N1 via a specific transition state, but this is substrate-dependent.

  • For N2-Selectivity: This is difficult with the 3-COOH present. You typically need to esterify first, then use Meerwein's salt (Et₃OBF₄) or alkylate under neutral conditions (Ag₂CO₃) to target the more nucleophilic N2 lone pair (kinetic trap).

Graphviz Workflow: Regioselective Alkylation Strategy

IndazoleAlkylation Start Start: 5-Amino-1H-indazole-3-carboxylic acid Goal What is your Target? Start->Goal N1_Target Target: N1-Alkylation (Thermodynamic) Goal->N1_Target Most Common N2_Target Target: N2-Alkylation (Kinetic) Goal->N2_Target Specialized Cond_N1 Protocol A: Base: Cs2CO3 (2.5 eq) Solvent: DMF or NMP Temp: 60-90°C Time: >4 hours N1_Target->Cond_N1 Cond_N2 Protocol B: Base: None or Ag2CO3 Reagent: Meerwein's Salt or R-X (low temp) Solvent: DCM/EtOAc Temp: 0°C to RT N2_Target->Cond_N2 Result_N1 Result: >90% N1 Isomer (Thermodynamic Sink) Cond_N1->Result_N1 Result_N2 Result: N2 Enriched (Kinetic Trap) Cond_N2->Result_N2

Caption: Decision tree for maximizing regioselectivity during indazole alkylation. N1 is thermodynamically favored at high temperatures.

Module 3: Amide Coupling (3-COOH Activation)

Q: "I used HATU/DIEA to couple an amine to the carboxylic acid, but I got a mess of oligomers. What happened?"

A: You triggered Self-Polymerization . The 5-amino group on one molecule reacted with the activated ester of another. You must protect the 5-amino group before activating the 3-carboxylic acid.

The Fix: Orthogonal Protection Sequence

  • Step 1: N-Protection (Boc).

    • React starting material with Boc₂O (1.1 eq) and NaOH (2 eq) in dioxane/water.

    • Note: The 5-NH₂ is more nucleophilic than the indazole NH (N1) towards anhydrides in aqueous base. The N1-Boc is unstable to workup or readily cleaves. You will isolate the 5-NH-Boc derivative.

  • Step 2: Amide Coupling.

    • Now use HATU/DIEA/DMF with your target amine.[3] The 5-NH-Boc is non-nucleophilic.

  • Step 3: Deprotection.

    • Treat with 4M HCl in Dioxane to remove the Boc group and regenerate the 5-amine.

Critical Warning: Do not use EDC/HOBt for the unprotected amino-acid. It will almost certainly cyclize or oligomerize.

Module 4: Functionalizing the 5-Amino Group

Q: "I want to react the 5-amino group (reductive amination or acylation) but leave the 3-COOH free. Is this possible?"

A: Yes, but you must esterify the carboxylic acid first to control solubility and reactivity.

Protocol:

  • Esterification: Reflux in MeOH/H₂SO₄ to generate the methyl ester. This breaks the zwitterion and improves solubility in organic solvents.

  • Reaction:

    • Acylation: The 5-NH₂ is significantly more nucleophilic than the Indazole N1. You can selectively acylate the 5-position using 1.0 eq of acid chloride at 0°C in DCM/Pyridine.

    • Reductive Amination: Use NaBH(OAc)₃ in DCE. The Indazole NH is not basic enough to participate.

  • Hydrolysis (Optional): Saponify the ester (LiOH/THF/H₂O) to return to the acid.

Graphviz Workflow: Orthogonal Functionalization

OrthogonalStrategy Raw 5-Amino-1H-indazole-3-COOH Path_A Path A: Modify 3-COOH Raw->Path_A Path_B Path B: Modify 5-NH2 Raw->Path_B Step_A1 1. Protect 5-NH2 (Boc2O) Path_A->Step_A1 Step_B1 1. Esterify COOH (MeOH/H+) Path_B->Step_B1 Step_A2 2. Amide Coupling (HATU) Step_A1->Step_A2 Step_A3 3. Deprotect (HCl) Step_A2->Step_A3 Step_B2 2. React 5-NH2 (Acyl/Alk) Step_B1->Step_B2 Step_B3 3. Saponify Ester (LiOH) Step_B2->Step_B3

Caption: Parallel workflows for selectively modifying the carboxylic acid (Path A) or the amine (Path B).

References

  • Regioselectivity Mechanisms: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[4] Chem. 2024, 20, 1940–1954. Link

  • General Indazole Synthesis: Indazole synthesis and functionalization. Organic Chemistry Portal. Link

  • Amide Coupling Strategies: Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. Link

  • Indazole-3-carboxylic acid Properties: PubChem Compound Summary for CID 78250.Link

  • N1 vs N2 Alkylation Data: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[4] Chem. 2021, 17, 1910–1921. Link

Sources

Reference Data & Comparative Studies

Validation

Validating 5-Amino-1H-Indazole-3-Carboxylic Acid as a Foundational Scaffold for Next-Generation PARP-1 Inhibitors: A Comparative Guide

For researchers, medicinal chemists, and drug development professionals navigating the landscape of targeted cancer therapy, the strategic selection of a core chemical scaffold is a critical decision that dictates the tr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals navigating the landscape of targeted cancer therapy, the strategic selection of a core chemical scaffold is a critical decision that dictates the trajectory of a discovery program. This guide provides an in-depth validation of 5-amino-1H-indazole-3-carboxylic acid as a versatile and potent starting point for the synthesis of novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. We will objectively compare the indazole-3-carboxamide scaffold, derived from this starting material, with established alternatives, supported by a framework of essential experimental validation.

The Central Role of PARP-1 in Oncology and the Rise of Targeted Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR) network.[1][2] This enzyme is a first responder to single-strand DNA breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][3] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.

In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating cytotoxic double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately triggering cell death through a mechanism known as synthetic lethality. This vulnerability is the therapeutic principle behind the clinical success of PARP inhibitors.

The indazole-3-carboxamide scaffold has emerged as a "privileged structure" in the design of potent PARP-1 inhibitors, exemplified by the FDA-approved drug Niraparib.[4][5] The strategic placement of a 5-amino group on the indazole ring of 5-amino-1H-indazole-3-carboxylic acid offers a key advantage: a versatile chemical handle for the introduction of various substituents to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Leading PARP-1 Inhibitor Scaffolds

The selection of a core scaffold is a balance of potency, selectivity, synthetic accessibility, and patentability. Below is a comparison of the indazole-3-carboxamide scaffold with other prominent classes of PARP-1 inhibitors.

ScaffoldRepresentative Approved Drug(s)Key AdvantagesPotential Disadvantages
Indazole-3-carboxamide Niraparib- High potency and selectivity for PARP-1/2.[4][5] - The indazole core provides a rigid framework for optimal binding to the nicotinamide-binding pocket of PARP-1. - The 5-amino group on the precursor allows for extensive structure-activity relationship (SAR) exploration.[6]- Potential for off-target effects depending on the nature of the substituents. - Can be subject to metabolic liabilities that need to be addressed during lead optimization.
Phthalazinone Olaparib, Talazoparib- Well-established scaffold with a proven track record of clinical success.[7][8] - Generally good oral bioavailability and drug-like properties. - The phthalazinone core effectively mimics the nicotinamide substrate of PARP-1.- Can exhibit a "trapping" effect, where the inhibitor-PARP complex remains bound to DNA, which can lead to increased toxicity.[9] - Extensive patent landscape can present challenges for new chemical entities.
Benzimidazole Carboxamide Veliparib (clinical trials)- Demonstrates good synergy with chemotherapy and radiation.[10] - Generally considered to have a lower PARP trapping potential, which may lead to a more favorable toxicity profile in combination therapies.[10]- Can suffer from lower intrinsic potency compared to other scaffolds.[1] - May have cardiovascular side effects that require careful monitoring.[1]
Quinazolinone Rucaparib- Potent inhibition of PARP-1, -2, and -3.[3][11] - Established clinical efficacy in BRCA-mutant and HRD-positive tumors.[3][11] - Favorable pharmacokinetic properties.- Can also exhibit off-target effects.[2][12] - The tricyclic nature of the core can present synthetic challenges.

The Experimental Workflow for Validating a Novel PARP-1 Inhibitor

The journey from a promising scaffold to a validated research tool or drug candidate is paved with rigorous experimental validation. The following workflow outlines the essential steps to characterize a novel PARP-1 inhibitor synthesized from 5-amino-1H-indazole-3-carboxylic acid.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Validation cluster_biophysical Target Engagement cluster_invivo In Vivo Evaluation synthesis Synthesis of Indazole-3-carboxamide Derivative (from 5-amino-1H-indazole-3-carboxylic acid) enzymatic_assay Enzymatic Assay (IC50 determination) synthesis->enzymatic_assay Test Compound cell_based_assay Cell-Based Assay (Cellular Potency & Selectivity) enzymatic_assay->cell_based_assay Potent Hits biophysical_assay Biophysical Assay (e.g., SPR, CETSA) cell_based_assay->biophysical_assay Cell-Active Hits animal_model Xenograft Model (Efficacy & PK/PD) biophysical_assay->animal_model Validated Hits PARP1_pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP-1 Activation & PARylation cluster_repair DNA Repair cluster_inhibition Inhibition dna_break Single-Strand Break (SSB) parp1 PARP-1 dna_break->parp1 binds to parp1_auto Auto-PARylation parp1->parp1_auto catalyzes nad NAD+ nad->parp1_auto substrate par Poly(ADP-ribose) (PAR) chains repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) par->repair_proteins recruits parp1_auto->par forms ssb_repair SSB Repair repair_proteins->ssb_repair mediate inhibitor Indazole-3-carboxamide Inhibitor inhibitor->parp1 inhibits

Caption: The central role of PARP-1 in single-strand break repair and its inhibition.

Conclusion: A Versatile Scaffold for Future Discovery

5-Amino-1H-indazole-3-carboxylic acid represents a highly valuable and strategically sound starting point for the development of novel PARP-1 inhibitors. The inherent properties of the indazole-3-carboxamide scaffold, combined with the synthetic versatility afforded by the 5-amino group, provide a robust platform for generating potent and selective drug candidates. The comprehensive validation workflow detailed in this guide offers a clear and logical path for researchers to rigorously assess the potential of their synthesized compounds, from initial enzymatic inhibition to in-cell target engagement. By leveraging this knowledge, the scientific community can continue to innovate and expand the arsenal of targeted therapies for cancers with underlying DNA repair deficiencies.

References

  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. PMC - NIH. [Link]

  • On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & Development. [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1. PMC. [Link]

  • PARP-1 activation in the ERK signaling pathway. PubMed. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. ResearchGate. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]

  • Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines. PMC - NIH. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. PMC. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. [Link]

  • Target engagement imaging of PARP inhibitors in small-cell lung cancer. PMC. [Link]

  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. PMC. [Link]

  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Pfizer. [Link]

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. [Link]

  • Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. PMC. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC. [Link]

  • Talazoparib for prostate cancer and breast cancer. PMC. [Link]

  • Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. PubMed. [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. PubMed. [Link]

  • A phase I/Ib study of olaparib and ASTX727 in BRCA 1/2- and HRD-mutated tumors.. ASCO Publications. [Link]

  • Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. Frontiers. [Link]

  • Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer. PubMed. [Link]

  • Potential Synergistic Effect between Niraparib and Statins in Ovarian Cancer Clinical Trials. ResearchGate. [Link]

  • Combining olaparib and temozolomide in uterine leiomyosarcoma: a promising synergy. VJOncology. [Link]

  • Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. Springer Link. [Link]

  • Olaparib Proves Versatile When Paired With AKT Inhibitor. OncLive. [Link]

Sources

Comparative

Comparative Guide: 5-amino-1H-indazole-3-carboxylic acid vs. Aminophthalic Acid Fluorescence

Executive Summary This technical guide provides a rigorous comparison between 3-Aminophthalic Acid (3-APA) —the well-known emitter of Luminol chemiluminescence—and 5-amino-1H-indazole-3-carboxylic acid , an emerging fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 3-Aminophthalic Acid (3-APA) —the well-known emitter of Luminol chemiluminescence—and 5-amino-1H-indazole-3-carboxylic acid , an emerging fluorophore scaffold derived from indazole hydrazides.

While 3-APA serves as the industry benchmark for forensic and clinical chemiluminescence (CL), its utility is often limited by low quantum yield in neutral aqueous media and a fixed blue emission (


 nm). In contrast, 5-amino-1H-indazole-3-carboxylic acid derivatives offer a bathochromically shifted emission (

nm) and superior photostability, making them critical alternatives for assays requiring higher signal-to-noise ratios or multiplexing capabilities.

Part 1: Molecular & Photophysical Profiling

The following data consolidates experimental values for the free acid forms in alkaline aqueous buffer (pH 10–11), mimicking typical chemiluminescence reaction conditions.

Feature3-Aminophthalic Acid (3-APA) 5-amino-1H-indazole-3-carboxylic acid
Origin Oxidation product of LuminolOxidation product of Indazole-3-hydrazides
Core Structure Phthalate (Benzene-1,2-dicarboxylate)Indazole (Fused Pyrazole-Benzene)
Excitation Max (

)
~300 nm (Abs); ~355 nm (Fluor)~375 nm
Emission Max (

)
425 nm (Deep Blue)450–460 nm (Cyan/Blue-Green)
Stokes Shift ~70–125 nm~75–85 nm
Quantum Yield (

)
0.30 (pH 11); <0.05 (Neutral pH)~0.45–0.53 (Derivatives in polar media)
pH Sensitivity Highly pH dependent; requires pH > 8 for max

Moderate; Indazole N-H pKa ~14, COOH pKa ~3.5
Key Advantage Established standard; low cost.Red-shifted emission; higher potential brightness.
Technical Insight: The "Indazole Shift"

The bathochromic shift (red shift) observed in the indazole derivative arises from the extended conjugation of the fused pyrazole ring compared to the single benzene ring of the phthalate. The 5-amino group acts as an auxochrome, donating electron density into the conjugated system, which stabilizes the excited state (


) and lowers the energy gap for emission.

Part 2: Mechanistic Pathways

To understand the fluorescence origin, one must verify the generation pathway. Both molecules are typically generated in situ via the oxidation of their respective hydrazide precursors.

Diagram 1: Comparative Oxidative Pathways

The following diagram illustrates the parallel mechanisms where the hydrazide precursor undergoes oxidation, releasing nitrogen gas (


) to yield the fluorescent carboxylate species.

ChemiluminescencePathways cluster_Luminol Standard System (Luminol) cluster_Indazole Alternative System (Indazole) Luminol Luminol (Phthalhydrazide) Diaza_L Diazaquinone Intermediate Luminol->Diaza_L Oxidation (H2O2/HRP) APA_Excited 3-APA* (Excited State) Diaza_L->APA_Excited -N2 APA_Ground 3-Aminophthalic Acid (Ground State) APA_Excited->APA_Ground Fluorescence Light_L Blue Light (425 nm) APA_Excited->Light_L Indazole_H Indazole-3-Hydrazide Diaza_I Unstable Intermediate Indazole_H->Diaza_I Oxidation Ind_Excited Indazole Acid* (Excited State) Diaza_I->Ind_Excited -N2 Ind_Ground 5-amino-1H-indazole- 3-carboxylic acid Ind_Excited->Ind_Ground Fluorescence Light_I Cyan Light (455 nm) Ind_Excited->Light_I

Caption: Comparative oxidative pathways showing the release of Nitrogen to generate the excited carboxylate species.

Part 3: Experimental Validation Protocols

Protocol A: Comparative Fluorescence Quantum Yield ( )

Objective: Determine the


 of the synthesized 5-amino-1H-indazole-3-carboxylic acid relative to the 3-APA standard.

Reagents:

  • Standard: Quinine Sulfate (0.1 N H₂SO₄,

    
    ) or 3-Aminophthalic Acid (0.1 M Na₂CO₃, 
    
    
    
    ).
  • Sample: 5-amino-1H-indazole-3-carboxylic acid (dissolved in 0.1 M Na₂CO₃, pH 10).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or similar).

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions (1 mM) of both the Standard and the Sample.

  • Dilution Series: Prepare 5 dilutions for each compound such that the Absorbance (Optical Density) at the excitation wavelength (

    
     nm) ranges from 0.01 to 0.10.
    
    • Critical Control: Absorbance must remain < 0.1 to avoid inner-filter effects (re-absorption of emitted light).

  • Acquisition: Record the fluorescence emission spectrum (360–600 nm) for each dilution.

  • Integration: Calculate the integrated fluorescence intensity (

    
    ) (area under the curve) for each spectrum.
    
  • Plotting: Plot Integrated Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slope (
    
    
    ) for both Sample and Standard.
  • Calculation: Use the comparative equation:

    
    
    (Note: 
    
    
    
    is the refractive index of the solvent. If both are in aqueous buffer, this term cancels out.)
Protocol B: pH-Dependent Stability Assay

Objective: Assess the fluorescence stability across physiological and alkaline pH ranges.

  • Buffer Prep: Prepare 100 mM Phosphate buffers at pH 7.0, 8.0, 9.0, and 100 mM Carbonate buffer at pH 10.0, 11.0.

  • Incubation: Add 10 µM of the fluorophore to each buffer.

  • Measurement: Measure emission intensity at

    
     and 
    
    
    
    mins.
  • Analysis: 3-APA typically loses >80% fluorescence at pH < 8 due to protonation of the amine/carboxylate system. The Indazole scaffold, with its distinct tautomeric forms, often retains higher brightness at near-neutral pH.

Part 4: Decision Matrix

Use the following logic to select the appropriate fluorophore for your application.

Diagram 2: Selection Logic Flow

DecisionMatrix Start Select Application Requirement Q1 Is the assay pH < 8.5? Start->Q1 Q2 Is spectral separation from blue autofluorescence required? Q1->Q2 No (Alkaline) Res1 Use 5-amino-1H-indazole-3-carboxylic acid (Better stability & QY in neutral pH) Q1->Res1 Yes Res2 Use 3-Aminophthalic Acid (Standard Luminol Protocol) Q2->Res2 No Res3 Use 5-amino-1H-indazole-3-carboxylic acid (Red-shifted to ~460 nm) Q2->Res3 Yes

Caption: Decision tree for selecting between Phthalic and Indazole based fluorophores.

Summary of Recommendations
  • Routine Western Blots / ELISA: Stick to 3-APA (Luminol) . The reagents are ubiquitous, cheap, and the protocols are optimized for pH 10-11 where 3-APA performs best.

  • In Vivo Imaging / Complex Matrices: Choose 5-amino-1H-indazole-3-carboxylic acid . The bathochromic shift (to ~460 nm) moves the signal slightly away from the peak UV-blue autofluorescence of biological tissue, and its superior stability at lower pH allows for more physiological assay conditions.

References

  • Luminol Chemiluminescence Mechanism

    • Khan, P. et al. (2014). "Luminol-based chemiluminescent signals: clinical and non-clinical application and future uses." Applied Biochemistry and Biotechnology.

  • Indazole Synthesis & Properties

    • Liaras, K. et al. (2012). "Synthesis of new fluorescent compounds from 5-nitro-1H-indazole." Arkivoc.

  • Fluorescence Quantum Yield Standards

    • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.

  • 3-Aminophthalic Acid Spectral Data

    • Lee, J. & Seliger, H. H. (1970). "Spectral characteristics of the excited states of the chemiluminescence of luminol." Photochemistry and Photobiology.

  • Indazole Carboxylic Acid Hydrazide Synthesis

    • Venkateshwarlu, G. et al. (2013). "Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives." Journal of Chemical and Pharmaceutical Research.

Validation

A comparative analysis of indazole synthesis routes

Executive Summary The indazole scaffold (1H- and 2H-indazole) is a privileged pharmacophore in medicinal chemistry, underpinning therapeutics for oncology (e.g., Axitinib), inflammation, and neurodegeneration. While clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1H- and 2H-indazole) is a privileged pharmacophore in medicinal chemistry, underpinning therapeutics for oncology (e.g., Axitinib), inflammation, and neurodegeneration. While classical methods remain industrial staples, modern synthetic demands for regio-control and late-stage functionalization have driven the evolution of catalytic and redox-neutral strategies.

This guide objectively compares three distinct synthetic paradigms:

  • Classical Diazotization (Modified Jacobson) : Best for bulk scale-up of simple cores.

  • The Davis-Beirut Reaction : The premier route for 2H-indazoles under metal-free conditions.

  • C–H Activation/Annulation : The high-precision tool for complex, functionalized derivatives.

Part 1: The Classical Route – Diazotization of o-Alkylanilines

Overview: Historically rooted in the Jacobson synthesis, this route relies on the diazotization of o-toluidines followed by spontaneous intramolecular cyclization. It remains the "workhorse" for generating simple, unsubstituted indazole cores on a kilogram scale.

Mechanism: The reaction proceeds via the formation of a diazonium salt.[1][2][3][] The proximity of the ortho-methyl group allows for an intramolecular electrophilic attack (often requiring phase-transfer catalysis or specific acidic conditions) to close the pyrazole ring.

Experimental Protocol: Synthesis of 1H-Indazole from o-Toluidine Validation: Self-validating via observation of diazonium stability (0–5 °C) and evolution of N₂ free product.

  • Reagents: o-Toluidine (10 mmol), NaNO₂ (11 mmol), Glacial Acetic Acid (20 mL), H₂O (10 mL).

  • Diazotization: Dissolve o-toluidine in acetic acid/water. Cool to 0–5 °C in an ice-salt bath.

  • Addition: Add NaNO₂ (aq) dropwise, maintaining temperature <5 °C. Stir for 30 min. Checkpoint: Solution turns clear/yellowish; starch-iodide paper turns blue.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and then heat to 80 °C for 2 hours.

  • Workup: Neutralize with NaOH (aq). Extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Recrystallization from hot water or ethanol.

Mechanism Visualization (DOT):

Diazotization Start o-Toluidine Step1 Diazonium Salt (Intermediate) Start->Step1 NaNO2, HCl 0-5°C Step2 Intramolecular Cyclization Step1->Step2 Tautomerization (-H2O) End 1H-Indazole Step2->End Aromatization

Figure 1: Mechanism of intramolecular diazotization cyclization.

Part 2: The Davis-Beirut Reaction (Metal-Free)

Overview: Developed by Kurth and Haddadin, this reaction is a powerful, redox-neutral heterocyclization of o-nitrobenzylamines. It is specifically selective for 2H-indazoles , a tautomer often difficult to access via classical alkylation.

Mechanism: The reaction is base-mediated.[6] It involves the deprotonation of the benzylic amine, followed by intramolecular attack on the nitro group to form a critical nitroso imine intermediate. This intermediate undergoes cyclization and dehydration to yield the indazole.

Experimental Protocol: Synthesis of 2-Phenyl-2H-Indazole Validation: Deep color change (often to dark red/brown) indicates formation of nitroso intermediates.

  • Reagents: N-(2-Nitrobenzyl)aniline (1.0 equiv), KOH (10 equiv), Methanol (0.1 M concentration).

  • Reaction: Dissolve the amine in MeOH. Add powdered KOH in one portion.

  • Heating: Heat the mixture to 60 °C (or reflux) for 4–8 hours.

  • Monitoring: Monitor by TLC (disappearance of yellow nitro compound).

  • Workup: Dilute with water. Extract with CH₂Cl₂. The organic layer is washed with water (to remove excess base), dried (Na₂SO₄), and concentrated.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism Visualization (DOT):

DavisBeirut Substrate o-Nitrobenzylamine Inter1 Nitroso Imine (Key Intermediate) Substrate->Inter1 Dehydration (-H2O) Base Base (KOH/MeOH) Base->Substrate Catalysis Cyclization N-N Bond Formation Inter1->Cyclization Electrocyclic Ring Closure Product 2H-Indazole Cyclization->Product Aromatization

Figure 2: The Davis-Beirut pathway via nitroso imine intermediate.[7]

Part 3: C–H Activation (Rh/Cu Catalyzed)

Overview: This is the modern "precision" route. Using Rh(III) or Ru(II) catalysts, this method directs the activation of C–H bonds in arenes (e.g., azobenzenes, hydrazines) to couple with aldehydes, alkynes, or carbon monoxide. It offers the highest atom economy for complex derivatives but requires expensive catalysts.[5]

Mechanism: Typically involves a Concerted Metalation-Deprotonation (CMD) mechanism. The metal coordinates to a directing group (DG), activates the ortho-C–H bond to form a metallacycle, inserts the coupling partner, and undergoes reductive elimination.

Experimental Protocol: Rh(III)-Catalyzed Synthesis from Azobenzene Validation: Reaction requires inert atmosphere (N₂/Ar). Color change from orange (Rh precatalyst) to dark mixture.

  • Reagents: Azobenzene (0.2 mmol), Benzaldehyde (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (20 mol%), DCE (2 mL).

  • Setup: Flame-dry a Schlenk tube. Add solid reagents, evacuate, and backfill with Argon (3x).

  • Reaction: Add DCE and aldehyde. Seal and heat to 100 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with CH₂Cl₂).

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanism Visualization (DOT):

CHActivation Pre Azobenzene (Directing Group) Cycle Rhodacycle (C-H Activation) Pre->Cycle CMD Cat Rh(III) Catalyst Cat->Cycle Insert Aldehyde/Alkyne Insertion Cycle->Insert Elim Reductive Elimination Insert->Elim Elim->Cat Catalyst Regens Prod Functionalized Indazole Elim->Prod

Figure 3: Rh(III)-catalyzed C-H activation cycle.

Part 4: Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide route selection based on project constraints.

FeatureClassical DiazotizationDavis-Beirut ReactionC–H Activation (Rh/Cu)
Primary Isomer 1H-Indazole2H-Indazole1H- or 2H- (Ligand dependent)
Typical Yield 70–85%60–90%50–95%
Atom Economy High (Loss of H₂O/N₂)Moderate (Loss of H₂O)High (Direct coupling)
Cost Low (Commodity reagents)Low (Base/Alcohol)High (Rh/Ag catalysts)
Scalability Excellent (kg scale)Good (Safety checks needed)Poor (mg to g scale)
Substrate Scope Limited (Requires o-amine)Good (Nitrobenzylamines)Excellent (Late-stage functionalization)
Green Metric Low (Acidic waste, NOx)High (Metal-free)Moderate (Solvent/Metal waste)
Decision Logic (When to use which?):
  • Use Classical if you need multigram quantities of the parent indazole or simple halo-derivatives for early-stage building blocks.

  • Use Davis-Beirut if your target is a 2H-indazole or indazolone, particularly if you want to avoid transition metal contamination (e.g., late-stage pharma synthesis).

  • Use C–H Activation if you are performing Late-Stage Functionalization (LSF) on a complex drug candidate and need to install a specific handle (e.g., aryl, acyl) without de novo synthesis.

References

  • BenchChem. (2025).[5][6][8] A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Retrieved from

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[9] Davis–Beirut Reaction: Mechanism in Base and Formation of 2H-Indazoles. Journal of Organic Chemistry. Retrieved from

  • Yang, Z., Yu, J., & Pan, C. (2022).[10] Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764.[10] Retrieved from

  • Lukin, K., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry, 71(21), 8166-72.[11] Retrieved from

  • Yadav, M., & Kapoor, A. (2024).[12] Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-amino-1H-indazole-3-carboxylic Acid

[1] Executive Summary This guide outlines the mandatory disposal protocols for 5-amino-1H-indazole-3-carboxylic acid (CAS: 78155-77-8). While this compound is primarily classified as an irritant , its amphoteric nature (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the mandatory disposal protocols for 5-amino-1H-indazole-3-carboxylic acid (CAS: 78155-77-8). While this compound is primarily classified as an irritant , its amphoteric nature (containing both basic amine and acidic carboxyl groups) dictates specific segregation protocols to prevent accidental reactivity in waste streams.

Immediate Action Directive:

  • Solid Waste: Segregate into "Hazardous Solid Waste – Organic."

  • Liquid Waste: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

  • Critical Incompatibility: NEVER mix this compound or its residues with strong oxidizing acids (e.g., Nitric Acid, Perchloric Acid) due to the risk of exothermic reaction with the amine moiety.

Chemical Profile & Risk Assessment

Understanding the physicochemical properties of the waste is the first step in safe disposal. This compound acts as a zwitterion under certain pH conditions, influencing its solubility and reactivity.

Safety Data Summary
ParameterSpecificationOperational Implication
GHS Classification Irritant (Warning)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAvoid dust formation.[1][2] All weighing/transfer must occur in a fume hood.
Reactivity Amphoteric (Amine + Carboxylic Acid)Compatible with general organic waste streams but incompatible with strong oxidizers .
RCRA Status (US) Non-listed (Not P or U listed)Dispose of as "Characteristic Hazardous Waste" or general chemical waste.

Pre-Disposal Treatment & Segregation

The Scientist's Insight: Many lab accidents occur not during the experiment, but during waste consolidation. The primary risk with 5-amino-1H-indazole-3-carboxylic acid is "incompatible mixing."

Segregation Logic
  • Oxidizer Isolation: The amino group (-NH2) is susceptible to oxidation. Mixing this waste with Nitric Acid waste can generate heat and toxic nitrogen oxide gases.

  • Acid/Base Streams: While the compound itself is acidic, it is generally disposed of via incineration . Therefore, it is standard practice to place it in the Organic Waste Stream rather than a dedicated corrosive stream, unless your facility specifically separates organic acids.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf stock, spill cleanup residues, or contaminated solids.

  • Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "5-amino-1H-indazole-3-carboxylic acid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag/jar into the satellite accumulation area's dedicated "Solid Hazardous Waste" drum.

  • Documentation: Log the mass added to the satellite accumulation log sheet.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this protocol for reaction mixtures where the compound is dissolved.

  • Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Select Container: Choose the appropriate 5-gallon carboy or safety can (Red for Non-Halogenated, Yellow/White for Halogenated, depending on facility color codes).

  • Compatibility Check: Verify the container does not contain oxidizers.[3]

  • Transfer: Pour waste through a funnel (in a fume hood). Close the latch/cap immediately after pouring.

  • Rinsing: Rinse the reaction vessel with a compatible solvent and add the rinsate to the same waste container.

Protocol C: Empty Container Management (RCRA Compliance)

Federal regulations (40 CFR 261.7) define when a container is "RCRA Empty."[4][5]

  • The "One-Inch" Rule: Ensure less than 1 inch (2.5 cm) of residue remains in the bottom.

  • Triple Rinse:

    • Add a small volume of compatible solvent to the empty bottle.

    • Cap and shake.

    • Pour rinsate into the Liquid Waste container (Protocol B).

    • Repeat 3 times.

  • Defacing: Cross out the original label or write "EMPTY" clearly on the bottle.

  • Disposal: Place the glass bottle in the "Glass Recycling" or "Trash" bin, depending on your facility's specific glass policy.

Decision Tree & Workflow

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 5-amino-1H-indazole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Bagging Double Bag or HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic/Irritant' Solid Organic Waste Bagging->LabelSolid DisposalBin Satellite Accumulation Area LabelSolid->DisposalBin SolventCheck Identify Solvent Type Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo CompatCheck CRITICAL CHECK: Is Container Free of Oxidizers? Halo->CompatCheck NonHalo->CompatCheck CompatCheck->DisposalBin Yes (Safe) EHS EHS Pickup / Incineration DisposalBin->EHS

Figure 1: Operational decision tree for the segregation and disposal of indazole-based chemical waste.

Emergency Accident Management

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: If a large amount of dust is generated, leave the immediate area for 10 minutes to allow the fume hood/HVAC to clear airborne particulates.

  • PPE Upgrade: Wear double nitrile gloves and N95 dust mask (if outside a hood).

  • Dry Spill: Gently sweep up using a brush and dustpan. Avoid creating dust.[6][1][2][7] Place in a hazardous waste bag.

  • Wet Spill: Absorb with vermiculite or standard "Pink Pig" absorbent pads.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with high concentrations of the amine.

References

  • PubChem. (n.d.). Compound Summary: 5-amino-1H-indazole-3-carboxylic acid.[8][9] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved January 31, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved January 31, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1H-indazole-3-carboxylic Acid
Reactant of Route 2
5-amino-1H-indazole-3-carboxylic Acid
© Copyright 2026 BenchChem. All Rights Reserved.